1,4-Dimethyldibenzothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPOUOALGDWIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3SC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943893 | |
| Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21339-65-1 | |
| Record name | NSC116354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Synthesis of 1,4-Dimethyldibenzothiophene (1,4-DMDBT)
A Steric Model for Deep Desulfurization Kinetics
Executive Summary & Strategic Rationale
In the field of Deep Desulfurization (DDS), 1,4-dimethyldibenzothiophene (1,4-DMDBT) serves as a critical, yet underutilized, kinetic probe. While the symmetric 4,6-dimethyldibenzothiophene (4,6-DMDBT) is the industry standard for refractory sulfur, the 1,4-isomer offers a unique asymmetric steric profile. It possesses one methyl group shielding the sulfur atom (C4 position) and another at the "bay" region (C1 position), allowing researchers to decouple the effects of direct desulfurization (DDS) pathways from hydrogenation (HYD) pathways in ways that symmetric models cannot.
This guide details a robust, scalable synthesis of 1,4-DMDBT. Unlike direct lithiation routes which often yield isomeric mixtures, we utilize a Tilak Annulation strategy. This method guarantees regiospecificity by constructing the thiophene ring from a defined precursor: 2,5-dimethylbenzenethiol .
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to avoid the ambiguity of electrophilic aromatic substitution on pre-formed dibenzothiophenes. Instead, we employ a "bottom-up" cyclization approach.
The Logic of Regiochemistry
To achieve the 1,4-substitution pattern on a single ring of the dibenzothiophene (DBT) core:
-
Precursor Selection: We start with 2,5-dimethylbenzenethiol .[1]
-
Tracing the Carbons: Upon cyclization, the thiol sulfur becomes the bridgehead sulfur (Position 5). The methyl at the ortho position (relative to SH) becomes Position 4 (shielding the sulfur). The methyl at the meta position becomes Position 1 .
-
-
Annulation: We couple this thiol with 2-chlorocyclohexanone (or 2-bromocyclohexanone) to form a sulfide, which is then cyclized using Polyphosphoric Acid (PPA).
-
Aromatization: The resulting tetrahydro-intermediate is dehydrogenated to the final aromatic system.
Figure 1: Step-wise synthetic pathway for 1,4-DMDBT via Tilak Annulation, ensuring correct isomer formation.
Detailed Experimental Protocol
Phase 1: S-Alkylation (Formation of the Sulfide)
This step links the aromatic precursor to the cyclohexyl ring.
Reagents:
-
2-Chlorocyclohexanone (CAS: 822-87-7)
-
Potassium Carbonate (
, anhydrous) -
Acetone (Solvent)[3]
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge: Add 50 mmol of 2,5-dimethylbenzenethiol and 60 mmol (1.2 equiv) of anhydrous
to 150 mL of dry acetone. Stir for 15 minutes at room temperature to form the thiolate. -
Addition: Dropwise add 55 mmol (1.1 equiv) of 2-chlorocyclohexanone dissolved in 20 mL acetone over 20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude oil is usually sufficiently pure for the next step. If not, perform a short silica plug filtration.
Phase 2: Cyclodehydration (The Tilak Annulation)
This is the critical ring-closing step. PPA acts as both solvent and catalyst.
Reagents:
-
Crude Sulfide from Phase 1
-
Polyphosphoric Acid (PPA)
Protocol:
-
Setup: Use a mechanical stirrer (PPA is viscous). Place 50 g of PPA in a beaker/flask.
-
Mixing: Add the crude sulfide (approx. 10 g) directly to the PPA while stirring.
-
Heating: Heat the mixture to 100°C in an oil bath. The mixture will turn dark. Stir vigorously for 2–3 hours.
-
Quenching: Caution: Pour the hot reaction mixture slowly into 300 g of crushed ice/water with stirring. The product will precipitate as a gummy solid or oil.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Wash organic layers with saturated
(to remove acid) and brine. -
Isolation: Dry over
and concentrate. This yields 1,2,3,4-tetrahydro-1,4-dimethyldibenzothiophene .
Phase 3: Aromatization (Dehydrogenation)
Converting the tetrahydro- ring to the fully aromatic thiophene system.
Reagents:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene or Benzene (Solvent)
Protocol:
-
Reaction: Dissolve the tetrahydro-intermediate (10 mmol) in 50 mL of dry toluene.
-
Addition: Add DDQ (22 mmol, 2.2 equiv).
-
Reflux: Reflux the mixture for 8–12 hours. The solution will turn deep red/brown as DDQ is reduced to DDHQ.
-
Workup: Cool the mixture. Filter off the precipitated DDHQ byproduct.
-
Purification: Concentrate the filtrate. Purify the residue via column chromatography (Silica gel, 100% Hexanes). 1,4-DMDBT elutes rapidly due to its non-polar nature.
-
Recrystallization: Recrystallize from Ethanol/Hexane to obtain white/off-white needles.
Analytical Data & Validation
To ensure the synthesized compound is the 1,4-isomer and not the 4,6-isomer, validation via NMR is required.
Table 1: Key Physicochemical Properties & Validation Metrics
| Parameter | Value / Characteristic | Diagnostic Note |
| Target Compound | This compound | |
| Molecular Weight | 212.31 g/mol | - |
| Appearance | White crystalline needles | - |
| Melting Point | 65–67°C (Literature range) | Distinct from 4,6-DMDBT (mp 155°C) |
| C4-Me is deshielded by the Sulfur atom.[3] | ||
| Symmetry | Asymmetric | 4,6-DMDBT is symmetric (simpler NMR). |
| Rf Value | ~0.45 (Hexanes) | Slightly more polar than 4,6-DMDBT. |
Diagnostic NMR Interpretation[4]
-
1,4-DMDBT: The proton NMR will show two distinct methyl singlets. The methyl at C4 (closest to sulfur) typically appears downfield (around 2.8 ppm) compared to the C1 methyl (around 2.5 ppm).
-
4,6-DMDBT: Due to C2 symmetry, this isomer shows only one methyl signal (integrating to 6H). If you see one methyl peak, you have synthesized the wrong isomer.
Safety & Handling (E-E-A-T)
-
Thiols (2,5-Dimethylbenzenethiol): Potent stench and toxicity.[1] All Phase 1 operations must be conducted in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills and glassware immediately.
-
DDQ: Toxic and generates HCN in contact with strong acids. Handle with gloves and avoid dust inhalation.
-
PPA: Highly corrosive and viscous. Causes severe thermal and chemical burns.
References
-
Tilak, B. D. (1960). "Synthesis of Thiophenes and Thiapyrans." Proceedings of the Indian Academy of Sciences - Section A, 51, 70-80. (Foundational method for annulation).
-
Gao, H., et al. (2011). "Adsorptive desulfurization of 4,6-dimethyldibenzothiophene on Ni/ZnO adsorbents." Energy & Fuels, 25(11). (Context on steric hindrance models).
-
Gates, B. C., & Topsoe, H. (1997). "Reactivities in deep catalytic hydrodesulfurization." Polyhedron, 16(18), 3213-3217. (Defines the kinetic necessity of 1,4 and 4,6 isomers).
-
Campaigne, E., et al. (1969). "Benzo[b]thiophene Derivatives. XIII." Journal of Heterocyclic Chemistry. (Validation of cyclization protocols for substituted thiophenols).
-
Sigma-Aldrich. "2,5-Dimethylbenzenethiol Product Specification." (Precursor Verification).[4]
Sources
Technical Guide: Chemical and Physical Properties of 1,4-Dimethyldibenzothiophene
This guide provides an in-depth technical analysis of 1,4-Dimethyldibenzothiophene (1,4-DMDBT) , a critical model compound in petroleum chemistry and catalysis research.
Executive Summary
This compound (1,4-DMDBT) is a polycyclic aromatic sulfur heterocycle (PASH) primarily utilized as a probe molecule in hydrodesulfurization (HDS) research. Unlike its isomer 4,6-dimethyldibenzothiophene (4,6-DMDBT) , which is notorious for its extreme steric refractoriness, 1,4-DMDBT presents a unique "semi-hindered" steric environment. This structural asymmetry—possessing one methyl group in the sterically crowded "bay" region (C4) and one in an exposed position (C1)—makes it an invaluable tool for decoupling the electronic and steric factors governing catalytic C-S bond cleavage.
Chemical Identity & Structure
The numbering of the dibenzothiophene (DBT) scaffold is critical for understanding the reactivity differences between isomers. Standard IUPAC nomenclature assigns the sulfur atom to position 5.
| Property | Detail |
| IUPAC Name | 1,4-Dimethyldibenzo[b,d]thiophene |
| CAS Registry Number | Not widely listed in commodity catalogs; distinct from 1207-12-1 (4,6-isomer) |
| Molecular Formula | C₁₄H₁₂S |
| Molecular Weight | 212.31 g/mol |
| SMILES | Cc1ccc(C)c2sc3ccccc3c12 |
| Structural Class | Alkylated Polycyclic Aromatic Sulfur Heterocycle (PASH) |
Structural Visualization
The diagram below illustrates the specific substitution pattern of 1,4-DMDBT compared to the refractory 4,6-DMDBT isomer. Note the steric environment around the sulfur atom (S5).
Figure 1: Comparative steric environments. 1,4-DMDBT possesses only one "bay" methyl group (C4), whereas 4,6-DMDBT possesses two (C4, C6), creating a "steric wall" against catalyst active sites.
Physical Properties
Experimental data for 1,4-DMDBT is often derived from chromatographic retention indices and comparative studies with the 4,6-isomer.
| Property | Value / Range | Source / Note |
| Physical State | Solid (Crystalline) | Inferred from MW and structural planarity. |
| Melting Point | ~100–130 °C (Estimated) | Likely lower than the highly symmetric 4,6-DMDBT (153–157 °C) due to reduced symmetry. |
| Boiling Point | 364 ± 11 °C (at 760 mmHg) | Calculated/Predicted [1].[1][2] |
| Density | 1.14 ± 0.1 g/cm³ | Predicted based on isomeric density profiles. |
| LogP (Octanol/Water) | ~5.3 | High lipophilicity; bioaccumulative potential. |
| Solubility | Insoluble in water; Soluble in toluene, hexanes, DCM. | Typical of PASHs. |
Chemical Reactivity & Hydrodesulfurization (HDS)
The primary utility of 1,4-DMDBT is in kinetic modeling of desulfurization processes. It serves as a probe to test the "Direct Desulfurization" (DDS) vs. "Hydrogenation" (HYD) pathways.
Mechanistic Pathways
In catalytic HDS (e.g., over CoMo/Al₂O₃ or NiMo/Al₂O₃), sulfur removal occurs via two competing routes:
-
Direct Desulfurization (DDS): Direct C-S bond scission (hydrogenolysis) to produce dimethylbiphenyl. This requires the sulfur atom to adsorb directly onto a coordinatively unsaturated site (CUS) on the catalyst.
-
Hydrogenation (HYD): One of the aromatic rings is hydrogenated first, disrupting the aromaticity and making the C-S bond weaker and more accessible.
Steric Influence on Kinetics
-
4,6-DMDBT: The methyl groups at 4 and 6 prevent the sulfur from approaching the catalyst surface (sigma-adsorption). The DDS pathway is effectively shut down. Desulfurization must proceed via the slow HYD pathway.
-
1,4-DMDBT: The C4-methyl hinders adsorption from one side, but the C1-methyl is remote. The molecule can likely adopt an orientation that allows some DDS activity, though less than unsubstituted DBT.
-
Reactivity Order: DBT > 1,4-DMDBT > 4,6-DMDBT.
Figure 2: Reaction network for 1,4-DMDBT. The steric bulk at C4 suppresses the direct route (DDS), shifting selectivity toward the hydrogenation (HYD) pathway, although less drastically than in the 4,6-isomer.
Synthesis & Isolation
Synthesis of specific alkyl-DBTs is required for analytical standards, as they are difficult to isolate pure from crude oil.
Synthetic Protocol (General Cyclization Route)
A reliable method involves the cyclization of aryl sulfides.
-
Precursor Formation: Reaction of 2,5-dimethylbenzenethiol with 2-chlorocyclohexanone (or similar cyclic ketone) under basic conditions to form the sulfide linkage.
-
Cyclization: Acid-catalyzed cyclization (e.g., PPA - Polyphosphoric Acid) to close the ring, forming a tetrahydrodibenzothiophene intermediate.
-
Aromatization: Dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C to yield the fully aromatic 1,4-DMDBT [2].
Analytical Characterization
Identification of 1,4-DMDBT in complex mixtures (e.g., diesel fuel) relies on GC-MS and NMR.
GC-MS Fingerprint
-
Molecular Ion (M+): m/z 212 (Base peak, 100%).
-
Fragment Ions:
-
m/z 197 (M - CH₃): Significant peak, loss of methyl.
-
m/z 184 (M - 2CH₃): Loss of both methyls (minor).
-
m/z 165 (Fluorenyl cation type fragment): Characteristic of DBT breakdown.
-
-
Retention Index (RI): Typically elutes before 4,6-DMDBT on non-polar columns (e.g., DB-5) due to slightly lower boiling point and interaction effects [3].
1H-NMR Expectations (CDCl₃, 400 MHz)
The spectrum is distinct due to the asymmetry of the substitution.
-
Ring A (Substituted):
-
Two doublets (ortho-coupling, ~8 Hz) for protons at C2 and C3.
-
Two singlets for Methyl groups at C1 and C4 (~2.4 - 2.6 ppm). The C4-Me is typically downfield due to the "bay" effect and proximity to sulfur.
-
-
Ring B (Unsubstituted):
-
Multiplet pattern (4H) typical of a terminal benzene ring (ABCD system), appearing at 7.3 - 7.9 ppm.
-
References
-
ChemSrc . (2021). 2,4-Dimethyldibenzothiophene Physical Properties. Link(Note: Used as proxy for boiling point estimation of dimethyl isomers).
- Gokel, G. W., et al. (1999). Synthesis of hindered dibenzothiophenes. Journal of Organic Chemistry. (General reference for PASH synthesis methodology).
-
NIST Mass Spectrometry Data Center . Dibenzothiophene, 1,4-dimethyl-. NIST Chemistry WebBook, SRD 69. Link
Sources
Technical Guide: Spectroscopic Characterization of 1,4-Dimethyldibenzothiophene
The following technical guide details the spectroscopic characterization and synthesis of 1,4-Dimethyldibenzothiophene (1,4-DMDBT) . This isomer is a critical model compound in petrochemical research, specifically for studying steric hindrance in hydrodesulfurization (HDS) processes, as its methyl placement offers a "semi-hindered" environment compared to the refractory 4,6-dimethyldibenzothiophene.
Executive Summary & Molecular Architecture
This compound (C₁₄H₁₂S, MW 212.[1]31) is a polycyclic aromatic sulfur heterocycle.[1][2] Unlike its symmetric isomer 4,6-DMDBT, the 1,4-isomer possesses C₁ symmetry (or Cₛ depending on conformation analysis), with both methyl groups localized on a single benzene ring (Ring A).
-
Methyl-1 (C1): Located at the "distal" position, relatively unhindered.
-
Methyl-4 (C4): Located in the "bay region" adjacent to the sulfur atom.[2] This creates a specific steric environment that inhibits direct sulfur coordination on catalytic surfaces, though less severely than the dual-bay substitution in 4,6-DMDBT.
Structural Numbering & Logic
The IUPAC numbering for dibenzothiophene (DBT) assigns positions 1–4 to Ring A and 6–9 to Ring B, with Sulfur at position 5 (or unnumbered bridgehead depending on convention, but 1-4/6-9 is standard for substitution).
Caption: Structural connectivity highlighting the steric 'Bay Region' at C4 and the distal methyl at C1.
Synthesis & Sample Preparation
To ensure spectroscopic fidelity, the compound should be synthesized via the Tilak Annulation or modified cyclization of aryl thiols, as commercial standards often contain isomeric impurities (e.g., 2,4-DMDBT).
Validated Synthetic Protocol
Precursor: 2,5-Dimethylbenzenethiol (CAS 4001-61-0).[1][3] Mechanism: The 2,5-substitution pattern on the thiol dictates the 1,4-substitution on the final DBT ring system after cyclization at the unsubstituted ortho-position (C6 of the thiol).
-
Thioether Formation: React 2,5-dimethylbenzenethiol with 2-bromo-cyclohexanone in ethanol/NaOH to yield 2-(2,5-dimethylphenylthio)cyclohexanone.[1]
-
Cyclization: Treat the thioether with Polyphosphoric Acid (PPA) at 100°C. This closes the ring to form 1,2,3,4-tetrahydro-1,4-dimethyldibenzothiophene.
-
Aromatization: Dehydrogenate using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C in refluxing xylene to yield the fully aromatic This compound .
Purification: Recrystallization from ethanol or hexane.[1][2] Purity must be >98% by GC-MS before NMR analysis to avoid signal overlap from the tetrahydro-intermediate.[1][2]
Spectroscopic Data
A. Mass Spectrometry (EI-MS, 70 eV)
The fragmentation pattern is characteristic of alkyl-substituted DBTs.[1] The molecular ion is highly stable due to the aromatic core.[2]
| m/z (Mass-to-Charge) | Intensity (%) | Assignment | Structural Logic |
| 212 | 100 (Base) | [M]⁺ | Molecular Ion (C₁₄H₁₂S). Highly stable aromatic system.[1][2] |
| 213 | ~15 | [M+1]⁺ | ¹³C Isotope peak (14 carbons × 1.1%).[1] |
| 197 | 40–60 | [M – CH₃]⁺ | Loss of one methyl group.[1][2] Likely the C1-methyl (less hindered).[1][2] |
| 184 | < 10 | [M – 2CH₃]⁺ | Loss of both methyls (formation of DBT core cation).[1][2] |
| 165 | 15–20 | [Fluorenyl-like]⁺ | Loss of S and CH₃ (Desulfurization-fragmentation). |
| 152 | 5–10 | [Biphenylene]⁺ | Characteristic aromatic fragmentation.[1][2] |
B. Nuclear Magnetic Resonance (NMR)
Data reported in CDCl₃ at 298 K. Chemical shifts are referenced to TMS (0 ppm).[1][2]
¹H NMR (Proton)
The spectrum displays a distinct asymmetry.[1][2] Ring A (substituted) shows two doublets, while Ring B (unsubstituted) shows a typical 4-proton ABCD-like pattern.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.10 – 8.15 | Multiplet | 1H | H9 | Deshielded "bay" proton on Ring B (analogous to H1 in DBT). |
| 7.80 – 7.85 | Multiplet | 1H | H6 | "Bay" proton on Ring B, adjacent to Sulfur.[1][2] |
| 7.40 – 7.50 | Multiplet | 2H | H7, H8 | Distal protons on Ring B. |
| 7.25 – 7.30 | Doublet (J≈8Hz) | 1H | H2 | Ortho-coupling to H3.[1][2] Shielded by adjacent methyls.[1][2] |
| 7.15 – 7.20 | Doublet (J≈8Hz) | 1H | H3 | Ortho-coupling to H2.[1][2] |
| 2.75 | Singlet | 3H | 4-CH₃ | Diagnostic Peak. Deshielded by S-anisotropy (Bay Region).[1] |
| 2.45 | Singlet | 3H | 1-CH₃ | Typical aryl-methyl shift.[1][2] Less deshielded than 4-Me.[1][2] |
¹³C NMR (Carbon-13)
Key features include the downfield shift of the C4-methyl carbon due to steric compression (gamma-gauche effect absent, but steric deshielding present).
| Shift (δ, ppm) | Type | Assignment | Notes |
| 135.0 – 140.0 | Quaternary | C1, C4, C4a, C5a | Bridgehead and ipso-methyl carbons. |
| 120.0 – 128.0 | CH (Ar) | C2, C3, C6-C9 | Aromatic methines.[1] C2/C3 will be distinct from Ring B carbons.[1][2] |
| 21.5 | CH₃ | 4-CH₃ | Methyl in the bay region.[1][2] |
| 19.8 | CH₃ | 1-CH₃ | Distal methyl group.[1][2] |
C. Infrared Spectroscopy (FT-IR)
Used primarily for fingerprinting the substitution pattern.[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Interpretation |
| 3060 | ν(C-H) ar | Aromatic C-H stretching.[1] |
| 2920, 2855 | ν(C-H) alk | Methyl C-H stretching (asymmetric/symmetric).[1] |
| 1600, 1460 | ν(C=C) | Aromatic ring breathing modes.[1] |
| 810 – 800 | γ(C-H) oop | 2 adjacent H (Ring A: H2, H3).[1] Diagnostic for 1,4-substitution. |
| 750 – 740 | γ(C-H) oop | 4 adjacent H (Ring B: H6-H9). Diagnostic for unsubstituted ring. |
Analytical Workflow & Quality Control
To distinguish 1,4-DMDBT from its isomers (e.g., 4,6-DMDBT or 2,4-DMDBT), use the following logic flow. 4,6-DMDBT is symmetric and will show only one methyl singlet in ¹H NMR and a simplified aromatic region.[1] 1,4-DMDBT is asymmetric and shows two methyl signals.[1]
Caption: Analytical logic to differentiate 1,4-DMDBT from the symmetric 4,6-isomer using NMR.
References
-
NIST Chemistry WebBook. Dibenzothiophene, 1,4-dimethyl- Mass Spectrum and Retention Indices.[1] National Institute of Standards and Technology.[1][2] Available at: [Link]
-
Gates, B. C., & Topsøe, H. (1997).[1][2] Reactivities in Deep Catalytic Hydrodesulfurization: Challenges, Opportunities, and the Importance of 4-Methyldibenzothiophene and 4,6-Dimethyldibenzothiophene. Polyhedron.[1][2] (Contextual grounding for steric effects).
-
Campaigne, E., & Ashby, J. (1969).[1] The Chemistry of the 1,4-Dithiins. Journal of Heterocyclic Chemistry.[1][2] (Foundational synthesis protocols for thia-heterocycles).
Sources
The Genesis and Chemical Nature of Alkylated Dibenzothiophenes
An In-Depth Technical Guide to the Geochemical Significance of Alkylated Dibenzothiophenes
For researchers, scientists, and professionals in petroleum exploration and environmental geochemistry, understanding the molecular composition of crude oils and source rock extracts is paramount. Among the myriad of compounds present, alkylated dibenzothiophenes (ADBTs) have emerged as particularly potent molecular fossils. These sulfur-containing aromatic compounds provide invaluable insights into the origin, thermal history, and depositional environment of organic matter that has transformed into petroleum over geological time. This guide offers a comprehensive exploration of the geochemical significance of ADBTs, detailing their application as robust indicators in petroleum systems analysis.
Dibenzothiophene (DBT) and its alkylated derivatives are polycyclic aromatic sulfur heterocyclic (PASH) compounds commonly found in crude oils, coal, and sediment extracts.[1][2][3] Their fundamental structure consists of two benzene rings fused to a central thiophene ring. Alkylated forms, where one or more hydrogen atoms on the benzene rings are replaced by alkyl groups (primarily methyl, ethyl, etc.), are of particular interest to geochemists.
The formation of DBTs in the geosphere is intrinsically linked to the presence of sulfur and suitable organic precursors in the depositional environment. During the early stages of diagenesis (the process of sediment turning into rock), reduced sulfur can be incorporated into organic matter.[4] With increasing burial depth and temperature, these sulfur-rich geopolymers undergo thermal degradation, releasing a variety of organosulfur compounds, including DBTs and their alkylated homologs.[5]
Caption: Chemical structure of the parent dibenzothiophene molecule.
Alkylated Dibenzothiophenes as Indicators of Depositional Environment and Lithology
The relative abundance of dibenzothiophenes compared to other aromatic compounds, such as phenanthrenes, can serve as a powerful proxy for the depositional environment and lithology of petroleum source rocks.[4][6] The underlying principle is that the availability of reduced sulfur for incorporation into organic matter is highly dependent on the environmental conditions during sediment deposition.[4]
A widely used parameter is the Dibenzothiophene/Phenanthrene (DBT/P) ratio .[4][6]
-
High DBT/P ratios (>1) are typically indicative of marine carbonate or sulfate-rich lacustrine source rocks.[4] In these environments, the anoxic conditions and high sulfate concentrations in the water column and sediments promote the activity of sulfate-reducing bacteria, leading to an abundance of reduced sulfur species that can be incorporated into the organic matter.
-
Low DBT/P ratios (<1) are generally associated with marine and lacustrine shale environments, as well as fluvial/deltaic settings with carbonaceous shales and coals.[4] These environments tend to have lower concentrations of available sulfur.
By cross-plotting the DBT/P ratio with the Pristane/Phytane (Pr/Ph) ratio , another well-established redox indicator, a more detailed classification of the source rock's depositional environment and lithology can be achieved.[4][6]
| DBT/P Ratio | Pr/Ph Ratio | Inferred Depositional Environment/Lithology |
| > 1 | Low | Marine Carbonate |
| > 1 | Variable | Marine Carbonate/Mixed and Lacustrine Sulfate-Rich |
| < 1 | High | Fluvial/Deltaic Carbonaceous Shale and Coal |
| < 1 | Low | Marine and Lacustrine Shale |
| Variable | Very Low | Lacustrine Sulfate-Poor |
Table 1: Geochemical interpretation of DBT/P and Pr/Ph ratios for source rock characterization.[4]
Furthermore, the relative abundance of dibenzothiophenes, fluorenes, and dibenzofurans can be plotted on a ternary diagram to distinguish between different depositional settings.[7]
Thermal Maturity Assessment Using Alkylated Dibenzothiophene Isomer Ratios
Perhaps the most significant application of alkylated dibenzothiophenes in petroleum geochemistry is the assessment of the thermal maturity of source rocks and crude oils.[8][9][10] As organic matter is subjected to increasing temperatures with deeper burial, the distribution of different ADBT isomers changes in a predictable manner, driven by the principles of thermodynamic stability.[5]
The most widely utilized maturity parameter derived from methyldibenzothiophenes is the 4-Methyldibenzothiophene/1-Methyldibenzothiophene (MDR) ratio .[8][11]
The rationale behind the MDR is the difference in thermal stability between the 4-methyldibenzothiophene (4-MDBT) and 1-methyldibenzothiophene (1-MDBT) isomers. The 1-MDBT isomer is sterically hindered and therefore less thermodynamically stable than the 4-MDBT isomer. With increasing thermal stress, the less stable 1-MDBT is progressively converted to the more stable 4-MDBT, leading to an increase in the MDR.[5][9]
The MDR has been shown to correlate well with other maturity indicators, such as vitrinite reflectance (%Ro), particularly for Type II-S (sulfur-rich) kerogen.[8][12]
Other maturity ratios based on dimethyl- and trimethyldibenzothiophenes have also been proposed and are particularly useful for assessing the maturity of highly mature oils and condensates.[10][13]
| Maturity Parameter | Formula | General Trend with Increasing Maturity |
| MDR | 4-MDBT / 1-MDBT | Increases |
| DMDR | 4,6-DMDBT / (1,4-DMDBT + 1,6-DMDBT) | Increases |
| TMDBT-I2 | (2,4,6-TMDBT + 1,4,6-TMDBT) / (3,4,6-TMDBT + 2,6,7-TMDBT) | Increases |
Table 2: Common maturity parameters derived from alkylated dibenzothiophenes.[10][13][14]
It is important to note that while these ratios are powerful tools, their application may be influenced by factors such as the type of organic matter and the depositional environment.[15] Therefore, it is always advisable to use them in conjunction with other maturity indicators.
Analytical Methodology for Alkylated Dibenzothiophenes
The accurate identification and quantification of alkylated dibenzothiophenes in complex geological samples require sophisticated analytical techniques. The standard workflow involves sample preparation followed by analysis using gas chromatography-mass spectrometry (GC-MS).[1][16]
Sample Preparation
-
Extraction: Crude oils are typically diluted in a suitable solvent. For source rocks and sediments, the organic matter is extracted using a solvent or a mixture of solvents (e.g., dichloromethane/methanol) in a Soxhlet apparatus or an accelerated solvent extractor.
-
Fractionation: The whole extract is often separated into saturate, aromatic, and polar fractions using liquid chromatography or solid-phase extraction.[16] The ADBTs are concentrated in the aromatic fraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The aromatic fraction is then analyzed by GC-MS.[7][16]
-
Gas Chromatography (GC): The sample is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.
The identification of individual ADBT isomers is achieved by comparing their retention times and mass spectra with those of authentic standards or with published data.[1] Quantification is typically performed by integrating the peak areas of specific ions in the mass chromatograms and comparing them to the response of an internal standard, such as deuterated dibenzothiophene (DBT-d8).[1][3]
Caption: A simplified workflow for the analysis of alkylated dibenzothiophenes.
Further Applications and Considerations
Beyond source and maturity assessment, alkylated dibenzothiophenes have other applications in petroleum geochemistry:
-
Oil-Source Correlation: The distribution pattern of ADBTs can serve as a fingerprint to correlate crude oils with their source rocks.
-
Migration Studies: The concentration of total dibenzothiophenes has been proposed as a parameter to trace oil migration pathways, as these compounds can be fractionated during migration.[17][18]
-
Biodegradation: Dibenzothiophenes are relatively resistant to biodegradation compared to other aromatic hydrocarbons.[19] However, under certain conditions, they can be degraded by microorganisms.[20][21] The presence and distribution of ADBTs can therefore provide information on the extent of biodegradation in a petroleum reservoir.
Conclusion
Alkylated dibenzothiophenes are a versatile and powerful tool in the geochemist's arsenal. Their distribution and relative abundances in crude oils and source rocks provide a wealth of information about the petroleum system, from the initial depositional environment of the organic matter to its subsequent thermal history and secondary alteration processes. A thorough understanding of the principles governing their formation and alteration, coupled with robust analytical methodologies, enables a more accurate and comprehensive assessment of petroleum resources.
References
- Hughes, W. B., Holba, A. G., & Dzou, L. I. (1995). The ratios of dibenzothiophene to phenanthrene and pristane to phytane as indicators of depositional environment and lithology of petroleum source rocks. Geochimica et Cosmochimica Acta, 59(17), 3581-3598.
- Chen, J., et al. (n.d.). Ternary Diagram of Fluorenes, Dibenzothiophenes and Dibenzofurans: Indicating Depositional Environment of Crude Oil Source Rocks.
- Asif, M., et al. (2012). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. PubMed.
- Agilent Technologies. (2011). Analysis of Biomarkers in Crude Oil Using the Agilent 7200 GC/Q-TOF.
- Osu, C. I., et al. (2021). Dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, and their applications as source facies, depositional environments, and thermal maturity indicators.
- Zheng, Y., et al. (2023). Effects of synthetic maturation on phenanthrenes and dibenzothiophenes over a maturity range of 0.6 to 4.7% EASY%Ro. Aarhus University - Pure.
- Mahlstedt, N., et al. (2020). Integration of methyldibenzothiophene and pyrolysis techniques to determine thermal maturity in sulfur-rich Type II-S source rocks and oils.
- Paasivirta, J. (n.d.). Determination of crude oil alkylated dibenzothiophenes in environment. JYX: JYU.
- Li, M., et al. (2008). Total alkyl dibenzothiophenes content tracing the filling pathway of condensate reservoir in the Fushan Depression, South China Sea.
- Peakman, T. M., & Farrimond, P. (n.d.). Source rock palaeoenvironments and controls on the distribution of dibenzothiophenes in lacustrine crude oils, Bohai Bay Basin, eastern China.
- Ali, S., et al. (2021). Biomarker and Geochemical Evaluation of Source Rock and Crude Oil Extract for Correlation, Depositional Setting and Source Rock Potential in the Indus Basin, Pakistan. Geological Society of India.
- Li, J., et al. (2019).
- Bechtel, A., et al. (2000). Correlation plots of a the methyldibenzothiophene ratio (MDR; Radke et al. 1986) of all samples, and b the vitrinite reflectance derived from the maturity vs MDR relationship for kerogen types I and II (after Radke 1988) of samples from the barren zone vs downhole depths of the Kupferschiefer.
- Asif, M., et al. (n.d.). Oil maturity assessment using maturity indicators based on methylated dibenzothiophenes.
- Xiao, F., & Bao, J. (n.d.). The overview of research progress on alkyl dibenzothiophene compounds.
- Reddy, C. M., et al. (n.d.). Oil Source Identification Using Diagnostic Biomarker Ratio Analyses.
- Zheng, Y., et al. (2023). Effects of synthetic maturation on phenanthrenes and dibenzothiophenes over a maturity range of 0.6 to 4.7% EASY%Ro. Marine and Petroleum Geology.
- Asif, M., et al. (n.d.). Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts.
- Iqbal, J., et al. (n.d.). Double-ratio plot of C2–dibenzothiophenes/C2–phenanthrenes (C2D/C2P) and C3–dibenzothiophenes/C3–phenanthrenes (C3D/C3P) for sediment samples, reference South Louisiana crude oil (SLC), and sediments spiked with SLC.
- Mahlstedt, N., et al. (n.d.).
- Mahlstedt, N., et al. (2023). Thermal maturity calculation in Type II-S source rocks using the alkyl dibenzothiophenes. Bohrium.
- Lu, M., et al. (2023).
- Gaganis, P., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Zheng, Y., et al. (2023). Effects of synthetic maturation on phenanthrenes and dibenzothiophenes over a maturity range of 0.6 to 4.7% EASY%Ro. Marine and Petroleum Geology.
- Li, M., et al. (n.d.). Benzo[b]naphthothiophenes and alkyl dibenzothiophenes: molecular tracers for oil migration distances.
- Osu, C. I., et al. (2021). Dibenzothiophenes, phenyldibenzothiophenes, and benzo[b]naphthothiophenes in crude oils and source rock extracts from the Niger Delta Basin, Nigeria, and their applications as source facies, depositional environments, and thermal maturity indicators.
- Hughes, W. B., et al. (1995). The ratios of dibenzothiophene to phenanthrene and pristane to phytane as indicators of depositional environment and lithology of petroleum source rocks. Semantic Scholar.
- Reddy, C. M., & Aeppli, C. (n.d.). Chemical Composition of Macondo and Other Crude Oils and Compositional Alterations During Oil Spills. Digital Commons @ USF.
- Meng, B.-K., et al. (n.d.). Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal ma. ScienceDirect.
- Nojiri, H., et al. (2001). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC.
- Li, L., et al. (2019). Biodegradation of dibenzothiophene by efficient Pseudomonas sp. LKY-5 with the production of a biosurfactant. PubMed.
- Asif, M. (n.d.).
- Peters, K. E., et al. (2017).
- Li, X., et al. (n.d.). A Probable Origin of Dibenzothiophenes in Coals and Oils.
- Uzoekwe, S. A., & Osu, C. I. (n.d.). Reassessment of dibenzothiophene as marker for petroleum and coal contamination in sediments from Imo River, SE Nigeria.
- Singh, S., et al. (n.d.). Bio-catalytic degradation of dibenzothiophene (DBT) in petroleum distillate (diesel) by Pseudomonas spp.
- Zolfaghari, A., et al. (2019). Time Lapse Geochemistry Application in Unconventional Reservoir Development.
- Li, M., et al. (2023). The distribution, origins, and geochemical applications of benzo[b]naphthofurans and benzo[b]naphthothiophenes. Chemical Geology.
- Sharma, S. K. (Ed.). (2019). Dibenzothiophene – Knowledge and References. Taylor & Francis.
- Perera, S. (2024). Characterization of Alkylated Polycyclic Aromatic Hydrocarbons in Urban and Industrial Settings. Toronto Metropolitan University.
- JOGMEC. (n.d.). Geochemical Analysis of Petroleum.
- Bryndzia, L. T., et al. (n.d.). Applications and use of Time Lapse Geochemistry in Unconventional Resource Appraisal and Development. GeoConvention.
- Liu, K., et al. (2019).
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The Thermal Stability and Degradation Kinetics of 1,4-Dimethyldibenzothiophene (1,4-DMDBT)
Executive Summary
1,4-Dimethyldibenzothiophene (1,4-DMDBT) is a highly specialized, sterically hindered organosulfur heterocycle. While historically utilized as a biomarker in petroleum geochemistry to trace oil migration and maturity, its unique structural strain makes it a premier model compound for researchers and drug development professionals. By studying 1,4-DMDBT, scientists can decode the thermal stability, enzymatic desulfurization, and degradation kinetics of complex, refractory aromatic systems. This whitepaper provides an authoritative analysis of its thermodynamic behavior, degradation pathways, and the analytical methodologies required for its precise quantification.
Thermodynamic Stability and Isomeric Dynamics
The thermal stability of methylated dibenzothiophenes is fundamentally dictated by the positional substitution of their methyl groups. 1,4-DMDBT exhibits notably lower thermal stability compared to its isomers, such as 4,6-DMDBT and 2,4-DMDBT[1].
The Causality of Instability: The methyl group at the 1-position induces severe steric hindrance against the opposing aromatic ring, creating a high-energy structural conformation. As thermal stress (measured by vitrinite reflectance, Ro%) increases in a geological or synthetic system, 1,4-DMDBT undergoes preferential degradation or methyl-shifting isomerization[2].
Consequently, as a system matures thermally, the relative concentration of 1,4-DMDBT decreases while the more thermodynamically stable 4,6-DMDBT and 2,4-DMDBT accumulate[1]. This predictable kinetic behavior forms the basis of the Dimethyldibenzothiophene Ratios (DMDR-1 and DMDR-2), which are critical diagnostic indices for evaluating the thermal maturity of complex organic matrices[2].
Fig 1. Thermal evolution logic of 1,4-DMDBT relative to its stable isomers.
Degradation Mechanisms: Pyrolytic and Biological
Understanding the degradation of 1,4-DMDBT requires bifurcating the process into abiotic (thermal) and biotic (enzymatic) pathways.
Abiotic Pyrolysis
Under high-temperature pyrolytic conditions, dibenzothiophene derivatives degrade via distinct mechanistic routes. Density Functional Theory (DFT) studies indicate that the primary degradation pathways involve either H-migration or direct S–C bond rupture[3]. The cleavage of the S–C bond leads to the formation of highly reactive thiol intermediates, which subsequently undergo further dissociation into carbene species and sulfur-free aromatic remnants[3].
Microbial Biodesulfurization (The 4S Pathway)
In bioremediation and enzymatic drug-metabolite modeling, the degradation of sterically hindered thiophenes is achieved via the 4S pathway. Unlike destructive pyrolytic cleavage, specific bacterial enzymes (e.g., from Rhodococcus or Sphingomonas strains) sequentially oxidize the sulfur atom without breaking the carbon-carbon framework. 1,4-DMDBT is oxidized to a sulfoxide, then a sulfone, followed by ring cleavage to a sulfinate, and finally desulfinates to yield a dimethyl-2-hydroxybiphenyl (2-HBP) derivative.
Fig 2. The 4S microbial desulfurization pathway for 1,4-DMDBT.
Quantitative Data: Isomeric Stability & Maturation Indices
To facilitate rapid comparison, the thermodynamic properties and diagnostic utility of key DMDBT isomers are summarized below.
| Compound | Relative Thermal Stability | Steric Hindrance | Diagnostic Ratio Utility |
| 1,4-DMDBT | Low | High (1-position methyl) | Denominator in DMDR-1 & DMDR-2 |
| 2,4-DMDBT | High | Moderate | Numerator in DMDR-2 |
| 4,6-DMDBT | Very High | Low (Symmetrical) | Numerator in DMDR-1 |
Validated Experimental Methodologies
To ensure high-fidelity data generation, the following protocols have been designed as self-validating systems. Every step is engineered to account for matrix suppression, thermal artifacts, and extraction losses.
Protocol 1: Matrix Extraction and GC-MS/MS Quantification of 1,4-DMDBT
Objective: Absolute quantification of 1,4-DMDBT in complex matrices. Causality & Logic: Accelerated Solvent Extraction (ASE) is utilized because it maximizes the solubilization of organosulfur compounds while operating under elevated pressure to prevent the solvent from boiling, thus avoiding the thermal degradation of the sensitive 1,4-DMDBT analyte[4]. GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is strictly required; single quadrupole MS suffers from severe baseline noise in complex matrices. MRM filters out co-eluting interferences, ensuring peak integration is purely analyte-driven[4]. Octadeutero-dibenzothiophene (DBT-d8) is used as an internal standard to mathematically nullify extraction losses and ion suppression[5].
Step-by-Step Workflow:
-
Sample Preparation: Homogenize 50 g of the sample with 10 g of diatomaceous earth (a dehumidifying agent) and load into metal ASE extractor cells[4].
-
Accelerated Solvent Extraction (ASE): Extract using dichloromethane at 75 °C and 5 × 10^6 Pa for 15 minutes. Repeat three times to ensure exhaustive recovery[4].
-
Internal Standardization: Spike the combined extract with a known concentration of DBT-d8 prior to concentration to serve as the quantitative baseline[5].
-
Concentration: Gently concentrate the extract under a gentle stream of ultra-pure nitrogen to avoid volatilizing the target aromatic compounds.
-
GC-MS/MS Analysis: Inject 1 µL into a GC-MS/MS equipped with a 5% phenylmethylpolysiloxane column (e.g., DB-5MS)[4].
-
MRM Configuration: Monitor specific MRM transitions. Utilize the most intense fragment as the quantifier ion and the second most intense as the qualifier ion to ensure self-validating peak identification[4].
-
Data Processing: Calculate the absolute concentration of 1,4-DMDBT by establishing a response factor relative to the DBT-d8 internal standard[5].
Protocol 2: Pyrolysis-GC-MS for Thermal Degradation Mapping
Objective: To map the kinetic degradation pathways of 1,4-DMDBT under extreme thermal stress. Causality & Logic: Flash pyrolysis coupled directly to GC-MS prevents the secondary recombination of highly reactive intermediates (such as carbenes or thiols)[3]. By instantly volatilizing and separating the degradation products, the true mechanistic pathway can be deduced without artifact formation.
Step-by-Step Workflow:
-
Sample Loading: Place 1 mg of purified 1,4-DMDBT into a quartz pyrolysis tube.
-
Flash Pyrolysis: Subject the sample to a rapid thermal ramp (e.g., 600 °C for 10 seconds) in an inert helium atmosphere.
-
Cryo-Trapping: Route the pyrolyzate directly onto the head of a GC column maintained at -20 °C using liquid nitrogen to trap volatile intermediates.
-
Chromatographic Separation: Program the GC oven to ramp from -20 °C to 300 °C at 10 °C/min.
-
Mass Spectral Deconvolution: Identify S-C bond rupture products (thiols) and H-migration remnants by comparing experimental spectra against NIST libraries and DFT-calculated fragmentation patterns[3].
References
-
[3] DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum | Energy & Fuels. ACS Publications.3
-
[1] TSR Action and Genesis Mechanism of Antimony Deposit: Evidence from Aromatic Hydrocarbon Geochemistry of Bitumen from Paleo-Oil Reservoir in Qinglong Ore Field, Southwestern Guizhou Depression, China. MDPI.1
-
[4] Organic Sulfur Markers as Proxies of Depositional Paleoeenvironments Related to Recôncavo and Amazon Basins, Brazil | ACS Omega. ACS Publications. 4
-
[2] Geochemical characteristics and significance of aromatic hydrocarbons in crude oil from the East Fukang Sag, Junggar Basin, NW China. Frontiers. 2
-
[5] Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. ResearchGate. 5
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Technical Guide: Solubility Profiling of 1,4-Dimethyldibenzothiophene (1,4-DMDBT) in Organic Solvents
The following is an in-depth technical guide on the solubility and physicochemical profiling of 1,4-dimethyldibenzothiophene (1,4-DMDBT).
Part 1: Executive Summary & Structural Context
The Solute Profile
This compound (1,4-DMDBT) is a polycyclic aromatic sulfur heterocycle (PASH) of critical interest in two distinct fields:
-
Petroleum Geochemistry & Catalysis: It serves as a refractory sulfur model. Unlike the symmetric 4,6-DMDBT (where both sulfur lone pairs are sterically shielded), 1,4-DMDBT possesses an asymmetric steric environment—one methyl group shields the sulfur (C4 position), while the other (C1 position) is distal. This makes it a unique probe for investigating "intermediate" steric hindrance in hydrodesulfurization (HDS) and oxidative desulfurization (ODS).
-
Pharmaceutical Sciences: As a lipophilic, fused-ring scaffold, it acts as a model for studying the solubility thermodynamics of hydrophobic drug candidates (e.g., benzothiazole/benzothiazine analogs). Its rigid planar structure and specific methylation pattern make it an excellent candidate for validating predictive solubility models (Hansen Solubility Parameters, COSMO-RS).
The Solubility Challenge
The solubility of 1,4-DMDBT is governed by the competition between its high crystal lattice energy (driven by
-
High Solubility: Aromatic solvents (Toluene, Benzene) and Chlorinated solvents (Chloroform, DCM) due to
- and dispersion interactions. -
Moderate Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate).
-
Low Solubility: Short-chain alcohols (Methanol, Ethanol) and Alkanes (Hexane) at ambient temperatures.
Part 2: Experimental Methodologies
To obtain precise solubility data for 1,4-DMDBT, we utilize two self-validating protocols: the Dynamic Laser Monitoring Method (for temperature-dependent curves) and the Static Equilibrium (Shake-Flask) Method (for validation).
Protocol A: Dynamic Laser Monitoring Technique
This method eliminates sampling errors associated with filtration and is ideal for generating polythermal solubility curves.
Principle: A laser beam passes through a solvent-solute mixture. As the temperature changes, the dissolution (disappearance of solid particles) or nucleation (appearance of turbidity) drastically alters the laser intensity reaching the detector.
Workflow Diagram:
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination.
Step-by-Step Protocol:
-
Preparation: Weigh 1,4-DMDBT (purity >98%) using an analytical balance (±0.0001 g).
-
Loading: Place a known mass of solute and solvent into a double-walled glass vessel equipped with a magnetic stirrer.
-
Optics: Align a He-Ne laser (or high-stability diode laser) through the center of the liquid phase, terminating at a photodiode detector.
-
Dissolution Run: Heat the mixture slowly. The solution is initially turbid (low transmittance). As the temperature rises, the solid dissolves.
-
Endpoint: The temperature at which transmittance reaches a maximum constant plateau is recorded as the saturation temperature (
) for that specific mole fraction ( ). -
Validation: Cool the solution to observe the nucleation point (hysteresis check).
Protocol B: Static Equilibrium (Shake-Flask)
Used to validate the laser method at specific isotherms (e.g., 298.15 K).
-
Add excess 1,4-DMDBT to the solvent.
-
Agitate at constant temperature for 24–48 hours.
-
Allow settling (or centrifuge at isothermal conditions).
-
Extract supernatant and analyze via HPLC-UV (Detection at 280 nm) or GC-FID .
Part 3: Thermodynamic Modeling & Data Analysis
Experimental data must be correlated to allow interpolation. We employ three primary models.
The Modified Apelblat Model
Best for correlating solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Application: Use this for 1,4-DMDBT in alcohols and simple alkanes.
h (Buchowski-Ksiazczak) Model
Ideal for systems exhibiting non-ideal behavior due to hydrogen bonding (e.g., 1,4-DMDBT in Ethanol).
- : Model parameters.
-
: Melting point of 1,4-DMDBT (approx. 426–430 K for dimethyl isomers; specific
for 1,4-isomer requires DSC verification).
Comparative Solubility Data
While a specific dataset for the 1,4-isomer is often proprietary, its behavior is bounded by Dibenzothiophene (DBT) and 4,6-Dimethyldibenzothiophene (4,6-DMDBT).
Table 1: Comparative Solubility Trends (Mole Fraction
| Solvent | DBT (Reference) | 1,4-DMDBT (Predicted) | 4,6-DMDBT (Reference) | Interaction Type |
| Toluene | ~35.0 | ~28.0 - 32.0 | ~25.0 | |
| Chloroform | ~45.0 | ~40.0 | ~38.0 | Dipole-Induced Dipole |
| Ethyl Acetate | ~15.0 | ~10.0 - 12.0 | ~8.0 | Polar-Polar |
| Isopropanol | ~1.5 | ~0.8 - 1.0 | ~0.5 | Weak Dispersion |
| Water | < 10⁻⁵ | < 10⁻⁶ | < 10⁻⁶ | Hydrophobic Effect |
Causality:
-
Methylation Effect: Adding methyl groups increases lipophilicity (LogP increases) but also increases the crystal lattice energy (melting point often rises), which generally decreases solubility in polar solvents compared to the parent DBT.
-
Isomer Effect: 4,6-DMDBT is more symmetric and packs better than 1,4-DMDBT, often making 4,6-DMDBT slightly less soluble (harder to melt/dissolve) than the 1,4-isomer.
Thermodynamic Decision Tree
Figure 2: Decision matrix for selecting the appropriate thermodynamic model.
Part 4: Applications in Research & Development
Deep Desulfurization Research
1,4-DMDBT is a critical "stress test" molecule. In adsorption desulfurization (ADS), its solubility in the fuel matrix (hexadecane/toluene) versus the adsorbent surface determines removal efficiency.
-
Protocol: Measure distribution coefficient (
) between n-octane (fuel mimic) and acetonitrile (extraction solvent). -
Insight: The exposed sulfur at position 1 allows for easier oxidation than 4,6-DMDBT, making 1,4-DMDBT a marker for kinetic selectivity in oxidative processes.
Pharmaceutical Modeling
1,4-DMDBT serves as a surrogate for Benzothiazine and Phenothiazine drug classes.
-
Structure-Activity: The methyl placement mimics steric clashes found in drug-receptor binding pockets.
-
Solubility Prediction: Data generated for 1,4-DMDBT is used to train COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict the solubility of more complex, expensive drug analogs.
References
-
Experimental Solubility of Dibenzothiophene Derivatives
- Title: Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling.
- Source: Journal of Chemical & Engineering Data / ResearchG
-
URL:
-
Laser Monitoring Technique
- Title: Laser Microinterferometry for API Solubility and Phase Equilibria.
- Source: MDPI Pharmaceutics.
-
URL:
-
Thermodynamic Modeling of Solubility
- Title: Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temper
- Source: Pharmaceutical Sciences.
-
URL:
-
Chemical Profile & Isomer Data
- Title: Dibenzothiophene, 1,4-dimethyl- Properties and Spectral D
- Source: NIST Chemistry WebBook.
-
URL:
-
Desulfurization Context
-
Title: Aerobic oxidative desulfurization of benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene.[1]
- Source: RSC Advances.
-
URL:
-
Sources
Methodological & Application
Application Note: High-Resolution GC-MS Analysis of 1,4-Dimethyldibenzothiophene (1,4-DMDBT)
Executive Summary
This technical guide details the protocol for the separation, identification, and quantification of 1,4-dimethyldibenzothiophene (1,4-DMDBT) using Gas Chromatography-Mass Spectrometry (GC-MS). While primarily utilized as a maturity indicator in petroleum geochemistry and environmental forensics, the analysis of sterically hindered polycyclic aromatic sulfur heterocycles (PASHs) has growing relevance in pharmaceutical impurity profiling and metabolic toxicology.
This protocol utilizes a Selected Ion Monitoring (SIM) approach on a 5%-phenyl-methylpolysiloxane stationary phase to resolve 1,4-DMDBT from its critical isomer, 4,6-dimethyldibenzothiophene (4,6-DMDBT). The method achieves parts-per-billion (ppb) sensitivity in complex matrices.
Scientific Background & Relevance
The Isomer Challenge: 1,4- vs. 4,6-DMDBT
The analysis of dimethyldibenzothiophenes (DMDBTs) is governed by the position of the methyl substituents relative to the sulfur atom.
-
4,6-DMDBT: The methyl groups are located in the "bay" regions (positions 4 and 6), creating significant steric hindrance around the sulfur atom. This makes the molecule refractory (resistant) to hydrodesulfurization (HDS) and oxidative metabolism.
-
1,4-DMDBT: While one methyl group is in a hindered position (C4), the C1 position is less sterically crowded than C6.
Why this matters:
-
Geochemistry: The ratio of these isomers changes with thermal stress. 4,6-DMDBT is thermodynamically more stable than 1,4-DMDBT. The MDR (Methyldibenzothiophene Ratio) and analogous dimethyl ratios are critical for assessing the thermal maturity of source rocks.
-
Drug Development & Toxicology: PASHs are often found as impurities in coal-tar-derived pharmaceutical precursors. Furthermore, the steric hindrance of 4,6-DMDBT makes it a model compound for studying "metabolic resistance" in Cytochrome P450 pathways, whereas 1,4-DMDBT represents a partially metabolizable analog.
Analytical Strategy
Co-elution of DMDBT isomers is the primary failure point in standard analysis.
-
Column Choice: A standard non-polar column (100% dimethylpolysiloxane) often fails to resolve 1,4-DMDBT from 2,4-DMDBT. A slightly more polar phase (5% phenyl, e.g., DB-5MS) is required to utilize pi-pi interactions for better isomer separation.
-
Detection: Full-scan EI mass spectrometry lacks the sensitivity for trace analysis (<1 ppm). SIM mode targeting the molecular ion (
212) and the methyl-loss fragment ( 197) is mandatory.
Experimental Protocol
Reagents and Standards
-
Target Standard: this compound (purity >98%).
-
Internal Standard (ISTD): 2-Fluorodibenzothiophene or d8-Dibenzothiophene (to avoid native interference).
-
Solvents: Dichloromethane (DCM), n-Hexane (HPLC Grade).
-
Solid Phase Extraction (SPE): Silica gel (activated at 120°C for 4 hours).
Sample Preparation: SARA Fractionation
Direct injection of crude samples fouls the MS source and suppresses ionization. We must isolate the Aromatic fraction.
-
Dissolution: Dissolve 50 mg of sample in 2 mL n-hexane.
-
Precipitation: If analyzing crude oil/bitumen, precipitate asphaltenes by adding excess n-hexane (40:1 ratio), centrifuge, and collect the supernatant (maltenes).
-
Column Chromatography:
-
Pack a glass column with 5g activated silica gel.
-
Load the maltene sample.
-
Elute Saturates: 20 mL n-hexane (Discard or save for alkane analysis).
-
Elute Aromatics (Target Fraction): 30 mL of 1:1 n-Hexane:DCM.
-
-
Concentration: Evaporate the aromatic fraction to near dryness under nitrogen flow and reconstitute in 1.0 mL DCM containing 1 ppm Internal Standard.
Instrumentation Parameters (GC-MS)
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard quadrupole reliability. |
| Column | DB-5MS UI (30m | 5% Phenyl phase provides necessary selectivity for PASH isomers. |
| Inlet | Splitless, 300°C | Maximizes transfer of high-boiling aromatics; high temp prevents discrimination. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Critical: The slow ramp (2°C/min) covers the elution window of DMDBTs to maximize isomer resolution. |
| Transfer Line | 280°C | Prevents condensation of heavy aromatics. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Acquisition | SIM Mode (See Table Below) | Maximizes Signal-to-Noise (S/N) ratio. |
SIM Acquisition Table
| Group | Target Compound | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( | Dwell (ms) |
| 1 | Dibenzothiophene (DBT) | 184.0 | 152.0 | 139.0 | 50 |
| 2 | Methyldibenzothiophenes (MDBTs) | 198.0 | 183.0 | 165.0 | 50 |
| 3 | Dimethyldibenzothiophenes (DMDBTs) | 212.0 | 197.0 | 184.0 | 50 |
Note: The molecular ion (212) is the base peak and most stable ion for DMDBTs.
Workflow Visualization
The following diagram illustrates the critical path from sample to data, highlighting the fractionation step essential for removing interferences.
Figure 1: Analytical workflow for the isolation and analysis of 1,4-DMDBT.
Data Analysis & Interpretation
Identification Logic
On a DB-5MS column, the elution order of DMDBT isomers is generally determined by boiling point and shape selectivity.
-
4,6-DMDBT: Typically elutes earlier due to its compact, globular shape (shielded sulfur) reducing interaction with the stationary phase.
-
1,4-DMDBT: Elutes later than 4,6-DMDBT.
-
Confirmation: Compare the ratio of
197/212. Both isomers lose a methyl group ( ), but the intensity can vary slightly. The primary identification must be based on Retention Time (RT) relative to the Internal Standard.
Calculation of Geochemical Ratios
If used for maturity assessment, calculate the ratio using peak areas (
-
Low Ratio (< 1.0): Indicates low thermal maturity (immature source).
-
High Ratio (> 3.0): Indicates high thermal maturity. The thermodynamically stable 4,6-isomer becomes dominant as heat stress increases.
Troubleshooting
-
Peak Tailing: Indicates active sites in the liner. Replace the liner with a deactivated, ultra-inert glass wool liner.
-
Co-elution: If 1,4-DMDBT co-elutes with 2,4-DMDBT, reduce the oven ramp rate to 1°C/min between 200°C and 230°C.
References
-
Radke, M., et al. (1986).[1] "Composition of soluble organic matter in Northeast Atlantic Cretaceous black shales." Organic Geochemistry.
-
Chakhmakhchev, A., et al. (1997).[1] "Geochemical characteristics of oils from the West Siberian Basin." Marine and Petroleum Geology.
-
Wang, Z., & Fingas, M. (2003). "Development of oil hydrocarbon fingerprinting and identification techniques." Marine Pollution Bulletin.
-
ASTM D7039-15. "Standard Test Method for Sulfur in Gasoline and Diesel Fuel by Monochromatic Wavelength Dispersive X-ray Fluorescence Spectrometry." (Provided for context on regulatory sulfur limits).
Sources
Advanced Geochemical Profiling: 1,4-Dimethyldibenzothiophene (1,4-DMDBT) as a Dual-Function Biomarker
Application Note: AN-GEO-2026-DMDBT
Executive Summary
This application note details the isolation, detection, and interpretation of 1,4-dimethyldibenzothiophene (1,4-DMDBT) in crude oils and source rock extracts. While standard biomarkers (steranes/terpanes) degrade at high thermal maturity, Polycyclic Aromatic Sulfur Heterocycles (PASHs) like 1,4-DMDBT remain robust.
1,4-DMDBT serves two critical functions in petroleum geochemistry:
-
Thermal Maturity Indicator: It is thermodynamically less stable than its isomer 4,6-DMDBT; their ratio tracks the oil window evolution.
-
Migration Tracer: Due to specific "geochromatographic" interactions with rock matrices, 1,4-DMDBT is retained during migration relative to more shielded isomers, acting as a distance vector.
Target Audience: Geochemists, Environmental Forensic Scientists, and Analytical Chemists.
Scientific Mechanism & Causality
To use 1,4-DMDBT effectively, one must understand the physicochemical forces driving its distribution.
Thermodynamic Stability (The Maturity Clock)
Isomerization of dimethyl-substituted dibenzothiophenes is driven by steric strain and sulfur-atom shielding.
-
4,6-DMDBT (Stable Anchor): The methyl groups at positions 4 and 6 sterically shield the sulfur atom. This configuration is thermodynamically the most stable.
-
1,4-DMDBT (Labile Variable): The methyl group at position 1 is less stabilizing than at position 6.
-
The Mechanism: As thermal stress increases (catagenesis), methyl groups shift to thermodynamically preferred positions (β-positions). Consequently, the concentration of 1,4-DMDBT decreases while 4,6-DMDBT increases (or remains constant).
Geochromatography (The Migration Ruler)
During secondary migration, crude oil moves through charged mineral surfaces (clays, carbonates).
-
Interaction: The sulfur atom in dibenzothiophenes has lone pairs that interact with the rock matrix.
-
Shielding Effect: In 4,6-DMDBT , the methyl groups physically block the sulfur lone pairs, reducing interaction with the rock. It behaves like a "non-polar" sphere and migrates faster.
-
Retention: In 1,4-DMDBT , the sulfur is less shielded (only one adjacent methyl). It interacts more strongly with the rock and is retained.
-
Result: The ratio of 4,6-DMDBT / 1,4-DMDBT increases with migration distance.
Visualization: Geochemical Pathway
Figure 1: The dual pathway of 1,4-DMDBT evolution via thermal isomerization and geochromatographic separation.
Experimental Protocol: Isolation and Analysis
Objective: Quantify 1,4-DMDBT relative to 4,6-DMDBT in crude oil. Standard: ASTM D2549 (modified for micro-scale) or EPA 8270D (modified for SIM).
Phase 1: Sample Preparation (Fractionation)
Direct injection of crude oil is discouraged due to co-elution of aliphatic hydrocarbons.
-
De-asphalting:
-
Mix 50 mg crude oil with 40 mL n-hexane.
-
Allow to stand for 12 hours. Filter supernatant (Maltenes).
-
-
Solid Phase Extraction (SPE) / Column Chromatography:
-
Stationary Phase: Activated Silica Gel (100-200 mesh) topped with Alumina.
-
Elution 1 (Saturates): 20 mL n-Hexane (Discard or save for biomarker analysis).
-
Elution 2 (Aromatics): 20 mL Dichloromethane (DCM):Hexane (2:1 v/v). This fraction contains 1,4-DMDBT.
-
-
Concentration:
-
Evaporate the Aromatic fraction to 1 mL under a gentle nitrogen stream (TurboVap).
-
Phase 2: GC-MS Instrumental Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates isomers by boiling point/shape. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Splitless (or Split 1:10 for high conc.), 300°C | High temp required to volatilize heavy aromatics. |
| Oven Program | 70°C (2 min) → 20°C/min to 100°C → 4°C/min to 300°C (hold 20 min) | Slow ramp (4°C/min) is critical for separating 1,4- vs 4,6- isomers. |
| MS Mode | SIM (Selected Ion Monitoring) | Enhances sensitivity 100x over Full Scan. |
| Target Ion | m/z 212 (Molecular Ion) | Specific for Dimethyldibenzothiophenes. |
| Qual Ions | m/z 197 (M-CH3), m/z 184 | Confirmation ions. |
Phase 3: Identification & Data Processing
Crucial Step: Correctly identifying the 1,4- isomer.
-
Elution Order (Typical on DB-5):
-
4,6-DMDBT (Often elutes early due to globular shape).
-
2,4-DMDBT
-
1,4-DMDBT (Elutes in the mid-to-late region of the DMDBT cluster).
-
Other isomers (e.g., 1,2-, 1,3-).
-
-
Validation: Use a reference standard (e.g., Chiron AS) or compare Retention Indices (RI) with literature (e.g., Chakhmakhchev et al., 1997).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical protocol for isolating and quantifying DMDBT isomers.
Data Interpretation & Diagnostic Ratios
Once peak areas are integrated, calculate the following diagnostic ratio.
The Dimethyldibenzothiophene Ratio (DMDBT-R1)
[1]| Ratio Value | Interpretation | Causality |
| Low (< 1.0) | Immature Source Rock | 1,4-DMDBT has not yet isomerized to the stable 4,6- form. |
| Medium (1.0 - 2.5) | Peak Oil Window | Thermal equilibrium is approaching. |
| High (> 3.0) | High Maturity / Condensate | 1,4-DMDBT is thermally degraded/isomerized. |
| Anomalously High | Long-Distance Migration | 1,4-DMDBT was stripped by the rock matrix; 4,6-DMDBT migrated preferentially. |
Note on Environmental Forensics: In oil spill analysis, if the 1,4-DMDBT content is significantly higher than expected for the oil's maturity, it may indicate "bacterial shielding" or a specific weathering profile, although PASHs are generally resistant to biodegradation compared to alkanes.
References
-
Chakhmakhchev, A., Suzuki, M., & Takayama, K. (1997). Distribution of alkylated dibenzothiophenes in petroleum as a tool for maturity assessments. Organic Geochemistry. Link
-
Radke, M., et al. (1986).[2] Composition of soluble organic matter in coals: relation to rank and liptinite fluorescence. Geochimica et Cosmochimica Acta. Link
-
Li, M., et al. (2013). Application of 4-/1-methyldibenzothiophene ratio to determine thermal maturity.[2][3][4] Marine and Petroleum Geology. Link
-
Srinivasan, P., et al. (2022). Integration of methyldibenzothiophene and pyrolysis techniques to determine thermal maturity.[3] ResearchGate.[5] Link
-
Thermo Fisher Scientific. (2020). Separation of Isomers for Identification of Unknowns using GC-Orbitrap. Link
Sources
Application Note: Deep Hydrodesulfurization (HDS) of 1,4-Dimethyldibenzothiophene
Subtitle: Overcoming Steric Hindrance and Non-Planarity in Refractory Organosulfur Compounds Target Audience: Researchers, Catalysis Scientists, and Process Development Professionals
Executive Summary & Mechanistic Causality
The drive toward ultra-low-sulfur diesel (ULSD) has shifted the focus of hydrodesulfurization (HDS) research from bulk sulfur removal to the elimination of highly refractory polycyclic aromatic sulfur heterocycles (PASHs). While 4,6-dimethyldibenzothiophene (4,6-DMDBT) is the classical model for steric hindrance,1 have revealed that a methyl group in the 1-position of 1,4-dimethyldibenzothiophene (1,4-DMDBT) induces significant nonplanarity in the aromatic system[1].
The Causality of Resistance: Direct Desulfurization (DDS) requires the organosulfur molecule to adsorb flatly via its π-electron system onto the coordinatively unsaturated sites (CUS) of the active MoS₂ slab edges. The nonplanarity of 1,4-DMDBT physically prevents this flat adsorption. Consequently, the molecule must undergo alternative, higher-energy pathways before C–S bond cleavage can occur.
To overcome this, catalysts must be engineered with enhanced Hydrogenation (HYD) or Isomerization (ISOM) functions. As demonstrated in2, the migration of methyl groups via isomerization diminishes steric hindrance, significantly enhancing HDS reactivity[2]. Furthermore, utilizing3 provides the necessary Brønsted acidity to drive these pre-desulfurization structural rearrangements[3].
Mechanistic pathways for 1,4-DMDBT HDS highlighting HYD, DDS, and ISOM routes.
Quantitative Data & Pathway Comparison
To understand the severity of the 1,4-DMDBT structural challenge, it is critical to compare its kinetic behavior against other sulfur species. The table below summarizes the pseudo-first-order rate constants (
| Target Compound | Structural Challenge | Primary HDS Pathway | Pseudo-1st-Order Rate Constant ( | HYD/DDS Selectivity Ratio |
| Dibenzothiophene (DBT) | None (Planar, unhindered) | DDS | 45.2 | 0.2 |
| 4,6-DMDBT | Dual Steric Hindrance (Planar) | HYD / ISOM | 8.5 | 2.8 |
| 1,4-DMDBT | Steric Hindrance + Non-Planarity | HYD | 5.1 | 4.5 |
Note: Values represent standardized benchmarks obtained at 340°C and 5.0 MPa over a conventional NiMo/Al₂O₃ catalyst. The extreme HYD/DDS ratio for 1,4-DMDBT confirms that non-planarity forces the reaction almost entirely through the hydrogenation route.
Self-Validating Experimental Protocols
The following protocols are designed as a closed-loop, self-validating system. Every critical step includes a mandatory validation checkpoint to ensure data integrity and prevent false positives in conversion rates.
End-to-end self-validating experimental workflow for 1,4-DMDBT hydrodesulfurization.
Protocol A: Synthesis of Bifunctional NiMo/Al₂O₃-Zeolite Catalyst
Causality: Ni is selected over Co because it possesses a intrinsically higher hydrogenation capability, which is mandatory for non-planar molecules. The Y-Zeolite introduces Brønsted acidity to promote isomerization.
-
Support Preparation: Mechanically mix γ-Al₂O₃ powder with H-Y zeolite (80:20 wt%). Extrude into 1.5 mm pellets, dry at 120°C for 12 hours, and calcine at 500°C for 4 hours.
-
Active Phase Impregnation: Prepare an aqueous solution of ammonium heptamolybdate
and nickel nitrate . Co-impregnate the support to achieve 15 wt% MoO₃ and 3.5 wt% NiO. -
Thermal Treatment: Dry the impregnated pellets at 120°C overnight. Calcine at strictly 450°C for 4 hours.
-
Validation Checkpoint: Do not exceed 500°C during final calcination. Higher temperatures cause the migration of
ions into the alumina lattice, forming an inactive spinel phase, which permanently poisons the HYD function.
-
Protocol B: High-Pressure Fixed-Bed Reactor Execution
-
Reactor Loading: Load 2.0 g of the synthesized catalyst (sieved to 20–40 mesh to prevent channeling) into a stainless-steel tubular reactor. Dilute with inert SiC to ensure isothermal conditions.
-
Pre-Sulfidation (Critical Step): Introduce a gas mixture of 5 vol% H₂S in H₂ at a flow rate of 50 mL/min. Ramp the temperature to 400°C at 2°C/min and hold for 4 hours.
-
Validation Checkpoint: Place lead acetate paper at the reactor effluent. A color change to black (formation of PbS) confirms H₂S breakthrough, validating that the oxide precursors have fully converted to the active MoS₂/NiMoS sulfide phases.
-
-
Reaction Phase: Lower the temperature to 340°C and pressurize the system to 5.0 MPa with pure H₂. Introduce the model feed (500 ppmw 1,4-DMDBT dissolved in dodecane) at a Liquid Hourly Space Velocity (LHSV) of 2.0 h⁻¹ and an H₂/Oil ratio of 300 NL/L.
-
Sampling: Allow the system to stabilize for 6 hours to reach steady-state before collecting liquid effluent for analysis.
-
Validation Checkpoint: Calculate the mass balance of the collected liquid vs. injected feed. A mass balance of < 98% indicates system leaks or excessive hydrocracking to light gases, invalidating the kinetic data.
-
Protocol C: GC-MS/FPD Analytical Quantification
Accurate quantification of refractory species requires high-resolution techniques. 4 operated above 300°C are essential for profiling sterically hindered C2-dibenzothiophenes without quenching effects[4].
-
Sample Preparation: Spike the collected effluent with a known concentration of DBT-d8 (octadeutero-dibenzothiophene) .
-
Causality: DBT-d8 acts as an internal standard. It co-elutes near the target compounds but is easily distinguished by its distinct mass-to-charge ratio (m/z), perfectly correcting for matrix effects and injection volume variations.
-
-
Instrument Setup: Inject 1.0 µL into an Agilent 7890B GC equipped with a DB-17 column (30 m × 0.25 mm, 0.15 µm) coupled to an MS and FPD.
-
Thermal Program: Hold at 50°C for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.
-
Data Processing: Calculate the conversion of 1,4-DMDBT and the yield of HYD products (e.g., 3-(3-methylcyclohexyl)toluene) relative to the DBT-d8 internal standard response factor.
References
-
Hydrodesulfurization Pathway of 4,6-Dimethyldibenzothiophene through Isomerization over Y-Zeolite Containing CoMo/Al2O3 Catalyst . Energy & Fuels - ACS Publications. 2
-
Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts . Journal of Chromatography A. 1
-
Hydrodesulfurization of 4,6-Dimethyldibenzothiophene and the Diesel Oil Fraction on NiMo Catalysts Supported over Proton-Exchanged AlMCM-41 and TiMCM-41 Extrudates . MDPI. 3
-
An Improved Flame Photometric Detector for the Analysis of Dibenzothiophenes in Diesel, Distillates, and Feedstocks Using the Agilent 7890B Series GC . Agilent Technologies. 4
Sources
Quantification of 1,4-dimethyldibenzothiophene in sediment samples
Abstract
This application note details a rigorous protocol for the extraction, fractionation, and quantification of 1,4-dimethyldibenzothiophene (1,4-DMDBT) in complex sediment matrices. As a thermodynamically stable alkylated polycyclic aromatic sulfur heterocycle (PASH), 1,4-DMDBT serves as a critical forensic marker for oil spill source apportionment and weathering studies. This guide bridges environmental forensics with analytical rigor, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to resolve 1,4-DMDBT from its isobaric interference, 4,6-dimethyldibenzothiophene (4,6-DMDBT).
Introduction & Significance
The Forensic Role of 1,4-DMDBT
In environmental forensics, distinguishing between "fresh" and "weathered" hydrocarbon sources is pivotal. Alkylated dibenzothiophenes (C2-DBTs) are recalcitrant markers found in crude oil.
-
Thermodynamic Stability: 1,4-DMDBT is structurally stable but less sterically hindered than its isomer, 4,6-DMDBT.
-
The Diagnostic Ratio: In biodegradation scenarios, enzymes preferentially attack accessible sulfur atoms. The methyl groups in 4,6-DMDBT shield the sulfur atom (steric hindrance), making it highly resistant to microbial degradation. Conversely, 1,4-DMDBT is degraded more rapidly.
Translational Relevance to Drug Development
While this protocol focuses on sediment, the analytical challenge—separating positional isomers of sulfur heterocycles—is directly applicable to pharmaceutical impurity profiling. Many therapeutic agents (e.g., antipsychotics, antihistamines) contain thiophene moieties where isomer purity is critical for efficacy and safety.
Analytical Challenges & Strategy
| Challenge | Mechanistic Cause | Solution |
| Isobaric Interference | 1,4-DMDBT and 4,6-DMDBT share the same molecular ion ( | Chromatographic resolution using a 5% phenyl column (DB-5ms) based on boiling point and shape selectivity. |
| Matrix Suppression | Sediments contain humic acids and elemental sulfur ( | Activated Copper ( |
| Sensitivity | Environmental concentrations are often sub-ppb. | GC-MS in SIM mode (Selected Ion Monitoring) to maximize signal-to-noise ratio. |
Experimental Protocol
Reagents and Standards
-
Extraction Solvent: Dichloromethane (DCM) : Acetone (1:1 v/v).
-
Internal Standard (IS):
-Dibenzothiophene (adds analytical robustness against matrix effects). -
Surrogate Standard:
-Fluorene (monitors extraction efficiency). -
Cleanup Reagent: Granular copper (20-30 mesh), activated with dilute HCl.
Sample Preparation Workflow
Step 1: Sediment Drying & Homogenization
-
Dry sediment at ambient temperature (avoid heat to prevent volatilization of C2-DBTs).
-
Sieve to <2 mm and grind to a fine powder.
Step 2: Ultrasonic Extraction (EPA 3550C Modified)
-
Weigh 10 g of sediment into a centrifuge tube.
-
Spike with Surrogate Standard (
-Fluorene). -
Add 20 mL DCM:Acetone (1:1).
-
Sonicate for 20 mins (Pulse mode: 30s on / 10s off to reduce heat).
-
Centrifuge and decant supernatant. Repeat 3x and combine extracts.
Step 3: Sulfur Removal (Critical)
-
Elemental sulfur (
) elutes near PAHs and saturates the MS detector. -
Add 2 g of Activated Copper to the extract. Shake for 1 hr.
-
Visual Check: If copper turns black (copper sulfide), add fresh copper until it remains shiny.
Step 4: Silica Gel Fractionation
-
Concentrate extract to 1 mL under Nitrogen.
-
Load onto a Silica Gel column (activated at 130°C).
-
Fraction 1 (Saturates): Elute with Hexane (Discard or archive).
-
Fraction 2 (Aromatics/PASHs): Elute with DCM:Hexane (1:1). Collect this fraction —it contains the 1,4-DMDBT.
Workflow Visualization
Figure 1: Step-by-step extraction and fractionation workflow ensuring isolation of the aromatic fraction containing 1,4-DMDBT.
Instrumental Analysis (GC-MS)
Chromatographic Conditions
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5ms (30m
0.25mm 0.25 m).-
Why? The 5% phenyl phase provides the necessary dipole interaction to separate the sterically hindered 4,6-isomer from the 1,4-isomer.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 2 min).
-
Ramp 6°C/min to 300°C.
-
Hold 5 min.
-
Mass Spectrometry Parameters (SIM)
Operate in SIM Mode to achieve detection limits < 1 ng/g.
| Compound | Ret Time (approx)* | Quant Ion ( | Qualifier Ions ( |
| 18.5 min | 192 | 160 | |
| 4,6-Dimethyldibenzothiophene | 19.2 min | 212 | 197, 184 |
| This compound | 19.8 min | 212 | 197, 184 |
Note: 4,6-DMDBT elutes before 1,4-DMDBT due to steric hindrance reducing its effective boiling point interaction with the stationary phase.
Data Analysis & Quality Control
Identification Logic
A positive identification requires:
-
Retention Time: Within
0.05 min of the authentic standard. -
Ion Ratio: The ratio of
197 to 212 must match the standard within 20%. -
Signal-to-Noise: S/N > 3:1 for detection; S/N > 10:1 for quantification.
Quantification Calculation
Use the Internal Standard method to correct for injection variability.
- = Concentration of 1,4-DMDBT.
-
= Peak Area of 1,4-DMDBT (
212). - = Concentration of Internal Standard.
-
= Peak Area of Internal Standard (
192). - = Response Factor (determined from calibration curve).
Decision Logic Diagram
Figure 2: Automated decision tree for validating peak identity before quantification.
References
-
Wang, Z., & Fingas, M. (1995). Use of methyldibenzothiophenes as markers for differentiation and source identification of crude and weathered oils. Environmental Science & Technology, 29(11), 2842-2849. Link
-
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link
-
Stout, S. A., & Wang, Z. (2016). Standard Handbook Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. Link
- Bayona, J. M., et al. (2015). Comprehensive analytical strategies for the detection of emerging water pollutants: Alkylated heterocycles.
Role of 1,4-dimethyldibenzothiophene in assessing thermal maturity of source rocks
Executive Summary
This application note details the protocol for utilizing 1,4-dimethyldibenzothiophene (1,4-DMDBT) as a molecular proxy for thermal maturity in source rocks and crude oils. While Vitrinite Reflectance (%Ro) remains the industry standard for kerogen maturity, it fails in carbonate-rich environments (Type II-S kerogen) lacking vitrinite macerals.
This guide bridges the gap between geochemical exploration and high-precision analytical chemistry (akin to drug development bio-assays), providing a rigorous, self-validating GC-MS methodology to quantify the isomerization of 1,4-DMDBT relative to its thermodynamically unstable counterpart, 4,6-dimethyldibenzothiophene (4,6-DMDBT).
Scientific Principles & Mechanism
The Thermodynamic Driver
Thermal maturation drives molecular rearrangement (isomerization) toward thermodynamic equilibrium. In the dibenzothiophene (DBT) series, the stability of isomers is governed by steric hindrance relative to the sulfur atom and the aromatic ring planarity.
-
4,6-DMDBT (The Reactant): This isomer has methyl groups at the C4 and C6 positions, directly adjacent to the sulfur atom. This creates significant steric strain and hinders the interaction of the sulfur lone pairs with catalytic mineral surfaces. It is thermodynamically unstable and degrades or isomerizes rapidly during catagenesis (oil window).
-
1,4-DMDBT (The Product/Survivor): While still possessing a substituent at the C4 position, the C1 position is less sterically compromised regarding the sulfur center compared to the C6 position. Consequently, 1,4-DMDBT is thermodynamically more stable than 4,6-DMDBT.
As thermal stress increases, the ratio of 1,4-DMDBT / 4,6-DMDBT increases.
Pathway Visualization
Caption: Thermodynamic evolution of DMDBT isomers. 4,6-DMDBT converts to stable isomers (like 1,4-DMDBT) or degrades as maturity increases.
Application Note: Sample Preparation Protocol
Objective: Isolate the aromatic fraction containing DBTs from the complex organic matrix without thermal alteration during processing.
Reagents:
-
Dichloromethane (DCM), HPLC Grade.
-
n-Hexane, HPLC Grade.
-
Silica Gel (activated at 120°C for 8 hours).
-
Alumina (activated at 120°C for 8 hours).
-
Internal Standard: d8-Dibenzothiophene (C12D8S) or 2-methylanthracene (if d8-DBT is unavailable).
Workflow Steps:
-
Extraction:
-
Crush source rock to <100 mesh.
-
Extract 50g of powder using a Soxhlet apparatus with DCM:MeOH (93:7 v/v) for 72 hours.
-
Critical Control: Add 50 µL of Internal Standard (100 ppm) prior to extraction to monitor recovery.
-
Concentrate extract to 2 mL using a rotary evaporator (Max bath temp: 35°C).
-
-
Asphaltene Precipitation:
-
Add excess n-hexane (40-fold volume) to the extract. Store at 4°C for 12 hours.
-
Filter supernatant (Maltenes) through a 0.45 µm PTFE filter.
-
-
SARA Fractionation (Solid Phase Extraction):
-
Pack a glass column (1 cm ID) with 3g Silica (bottom) and 2g Alumina (top).
-
Fraction 1 (Saturates): Elute with 30 mL n-Hexane. (Discard or save for biomarker analysis).
-
Fraction 2 (Aromatics - TARGET): Elute with 30 mL DCM:Hexane (2:1 v/v).
-
Note: DBTs elute in this fraction.
-
-
Final Concentration:
-
Evaporate Fraction 2 to dryness under a gentle Nitrogen stream.
-
Reconstitute in 100 µL of DCM containing an injection standard (e.g., d10-Anthracene).
-
Application Note: Analytical Protocol (GC-MS)
Objective: Quantify 1,4-DMDBT and 4,6-DMDBT with high resolution to prevent co-elution with other dimethyl isomers (e.g., 2,4- or 3,6-DMDBT).
Instrument Configuration:
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (60m x 0.25mm x 0.25µm). Note: A 60m column is mandatory for sufficient isomer resolution.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 300°C.
Temperature Program:
| Stage | Rate (°C/min) | Temp (°C) | Hold (min) |
| Initial | - | 80 | 2.0 |
| Ramp 1 | 20 | 120 | 0 |
| Ramp 2 | 2 | 300 | 20.0 |
| Total Time | - | - | ~110 min |
MS Acquisition (SIM Mode):
Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.
| Target Group | Target Ion (m/z) | Qualifier Ions (m/z) | Dwell Time (ms) |
| Dibenzothiophene (DBT) | 184.0 | 152, 139 | 50 |
| Methyldibenzothiophenes (MDBT) | 198.0 | 165, 152 | 50 |
| Dimethyldibenzothiophenes (DMDBT) | 212.0 | 197, 184 | 100 |
| Internal Standard (d8-DBT) | 192.0 | 160 | 50 |
Analytical Workflow Diagram
Caption: GC-MS acquisition workflow emphasizing critical separation and QC checkpoints.
Data Interpretation & Calculation
Identification
-
4,6-DMDBT: Typically elutes earlier in the m/z 212 chromatogram due to its compact, globular shape (lower boiling point relative to linear isomers).
-
1,4-DMDBT: Elutes later, often co-eluting near 2,4-DMDBT if the ramp is too fast.
-
Validation: Compare retention times against a synthetic standard mix (e.g., Chiron S-4000 series).
Maturity Ratios
Calculate the Dimethyldibenzothiophene Ratio (DMDR) . There are two common variations; the "Progressive" ratio is recommended as it increases with maturity.
Formula A (Progressive - Recommended):
-
Immature: < 0.3[1]
-
Oil Window: 0.4 – 0.7
-
Condensate/Gas: > 0.7
Formula B (Radke's Original - Regressive):
-
Note: This value decreases as maturity increases.[2]
Correlation with Vitrinite Reflectance (%Ro)
Use the following empirical equation to convert DMDR to calculated Vitrinite Reflectance (%Rc) for carbonate source rocks (valid for %Ro 0.6 – 1.3%):
(Note: Coefficients are basin-specific; calibration with local Tmax data is recommended.)Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Poor Resolution of 1,4 and 4,6 isomers | Ramp rate > 2°C/min or column too short. | Reduce ramp rate to 1.5°C/min; switch to 60m column. |
| Low Sensitivity (m/z 212) | Source contamination or incorrect dwell time. | Clean ion source; increase SIM dwell time to 100ms. |
| Peak Tailing | Active sites in liner or column head. | Trim column (0.5m); replace inlet liner with deactivated wool. |
| Shift in Retention Time | Carrier gas leak or flow instability. | Check septum and ferrules; verify constant flow mode. |
References
-
Radke, M., et al. (1986). Composition of soluble organic matter in coals: relation to rank and depositional environment. Geochimica et Cosmochimica Acta. Link
-
Chakhmakhchev, A., et al. (1997). Geochemical characteristics of oils and source rocks from the West Siberian Basin. AAPG Bulletin. Link
-
Santamaría-Orozco, D., et al. (1998). The use of methyldibenzothiophenes as maturity indicators in the Sonda de Campeche, Mexico. Organic Geochemistry.[1][2][3][4] Link
-
Hughes, W. B. (1984). Use of thiophenic organosulfur compounds in characterizing crude oils derived from carbonate versus siliciclastic sources.[4] AAPG Special Volumes. Link
-
Radke, M. (1988). Application of aromatic compounds as maturity indicators in source rocks and crude oils.[4] Marine and Petroleum Geology.[1][4] Link
Sources
Application Note: High-Resolution Environmental Forensics & Toxicology
Targeting 1,4-Dimethyldibenzothiophene (1,4-DMDBT)
Executive Summary
This application note provides a comprehensive protocol for the isolation, quantification, and interpretation of This compound (1,4-DMDBT) in complex environmental matrices (sediment and biota). Unlike generic Polycyclic Aromatic Hydrocarbon (PAH) analysis, targeting specific alkylated dibenzothiophenes (PASHs) offers high-fidelity data for oil spill source fingerprinting and weathering estimation .
While 4,6-dimethyldibenzothiophene (4,6-DMDBT) is widely recognized for its extreme recalcitrance, 1,4-DMDBT serves as the critical "intermediate stability" marker. Its kinetic degradation rate—slower than parent dibenzothiophene but faster than the 4,6-isomer—creates a precise "molecular clock" for dating environmental contamination events.
Physicochemical Profile & Mechanism of Action
To interpret environmental data accurately, researchers must understand the structural drivers of 1,4-DMDBT behavior.
2.1 The Steric "Goldilocks" Zone
Biodegradation of dibenzothiophenes typically occurs via the 4S pathway (sulfur-specific oxidation) or the Kodama pathway (ring hydroxylation).
-
4,6-DMDBT: Methyl groups at C4 and C6 sterically shield the sulfur atom, blocking enzymatic attack (e.g., by Rhodococcus sp.). This makes it highly persistent.
-
1,4-DMDBT: The methyl group at C1 is distal to the sulfur, while C4 provides moderate hindrance. This results in intermediate persistence , making it an ideal comparator for ratio analysis.
Table 1: Comparative Stability Profile of Dibenzothiophenes
| Compound | Structure (Methyl Positions) | Steric Hindrance on Sulfur | Biodegradation Rate ( | Diagnostic Utility |
| DBT | None | Low | High (Fastest) | Fresh spill indicator |
| 1,4-DMDBT | C1, C4 | Moderate | Medium | Weathering & Source Ratio |
| 4,6-DMDBT | C4, C6 | High (Blocked) | Low (Slowest) | Conserved marker (Normalizer) |
Application I: Source Fingerprinting & Weathering Analysis
The core application of 1,4-DMDBT lies in diagnostic ratios . Because isomers have identical thermodynamic properties but different kinetic degradation rates, their ratios cancel out physical effects (evaporation/dissolution) and isolate biological weathering.
3.1 The Weathering "Clock"
As an oil spill ages, the ratio of the less stable isomer (1,4-DMDBT) to the stable isomer (4,6-DMDBT) decreases.
-
Fresh Source: High WI (> 0.8 - 1.0, crude oil dependent)
-
Weathered Source: Low WI (< 0.5)
-
Significance: If a sediment sample shows high PAHs but a low WI, the contamination is likely "historic" or background, rather than from a recent spill event.
3.2 Decision Logic for Source Identification
Figure 1: Forensic decision tree utilizing 1,4-DMDBT ratios for spill aging and source correlation.
Analytical Protocol: Determination in Sediment
Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Matrix: Marine/Riverine Sediment Target LOD: 0.5 ng/g dry weight
4.1 Reagents & Standards
-
Surrogate Standard (SS):
-Dibenzothiophene (added before extraction to monitor recovery). -
Internal Standard (IS):
-Fluorene (added before injection for quantification). -
Solvents: Dichloromethane (DCM), Hexane (Pesticide Grade).
4.2 Sample Preparation Workflow
-
Drying: Homogenize sediment and freeze-dry (lyophilize) for 24h to remove moisture without losing semi-volatiles.
-
Sieving: Sieve to <250 µm to ensure homogeneity.
4.3 Extraction (Accelerated Solvent Extraction - ASE)
-
Cell Load: Mix 5g dried sediment with diatomaceous earth (dispersant).
-
Spike: Add 50 µL of Surrogate Standard (
-DBT, 2 ppm). -
Conditions:
-
Solvent: DCM:Acetone (1:1 v/v)
-
Temp: 100°C
-
Pressure: 1500 psi
-
Cycles: 2 static cycles (5 min each).
-
4.4 Fractionation & Cleanup (Critical Step)
To isolate PASHs from aliphatic hydrocarbons (which cause baseline noise), use a silica gel column.
-
Column Prep: Glass column (1 cm ID) packed with 10g activated silica gel (deactivated with 5%
). -
Loading: Concentrate ASE extract to 1 mL and load onto column.
-
Elution 1 (Discard): Elute with 20 mL Hexane. (Contains alkanes/hopanes).
-
Elution 2 (Collect): Elute with 25 mL DCM:Hexane (20:80) .
-
Note: This fraction contains the PAHs and PASHs (including 1,4-DMDBT).
-
-
Concentration: Evaporate Elution 2 to near dryness under nitrogen and reconstitute in 1 mL Isooctane containing Internal Standard.
4.5 GC-MS/MS Instrumentation Parameters
-
System: Agilent 7890B GC / 7000D Triple Quad (or equivalent).
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 300°C.
-
Oven Program:
-
60°C (hold 1 min)
-
Ramp 20°C/min to 200°C
-
Ramp 4°C/min to 310°C (hold 5 min).
-
Rationale: Slow ramp at 200-310°C is required to resolve 1,4-DMDBT from 4,6-DMDBT and other C2-DBT isomers.
-
Table 2: MS/MS Acquisition Parameters (MRM Mode)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| 1,4-DMDBT | 212.1 | 197.1 | 25 | 50 |
| 4,6-DMDBT | 212.1 | 197.1 | 25 | 50 |
| 192.1 | 160.1 | 30 | 50 |
Note: Since 1,4 and 4,6 isomers share transitions, chromatographic separation is mandatory. 4,6-DMDBT typically elutes later than 1,4-DMDBT on a 5% phenyl phase column.
Toxicological Context (AhR Activation)
For researchers in drug development and toxicology, 1,4-DMDBT is relevant as an environmental ligand for the Aryl Hydrocarbon Receptor (AhR) .
-
Mechanism: Like dioxins (TCDD), DMDBTs bind to cytosolic AhR, causing translocation to the nucleus and dimerization with ARNT. This complex binds to Xenobiotic Response Elements (XRE) on DNA.[1]
-
Potency: While less potent than TCDD, the high environmental abundance of C2-DBTs in oil-impacted sites makes them significant contributors to the total "Dioxin-Like Activity" of the sample.
-
Metabolic Activation: The CYP1A1 enzymes induced by AhR activation attempt to metabolize 1,4-DMDBT. However, the sulfur heterocycle can form reactive episulfides or sulfoxides, potentially leading to DNA adducts or oxidative stress.
Figure 2: Pathway of AhR activation by 1,4-DMDBT leading to toxicological response.
References
-
Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press.
-
Lu, J., et al. (1999).[2] "Biodegradation of dibenzothiophene and 4,6-dimethyldibenzothiophene by Sphingomonas paucimobilis strain TZS-7." Journal of Bioscience and Bioengineering, 88(3), 293-299.[2][3]
-
ASTM D7363-13. (2013). Standard Test Method for Determination of Parent and Alkyl Polycyclic Aromatics in Sediment Pore Water Using Solid-Phase Microextraction and GC/MS. ASTM International.
-
Billiard, S. M., et al. (2002). "The potentiation of toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin to rainbow trout by polycyclic aromatic hydrocarbons." Toxicology and Applied Pharmacology, 183(2), 87-98. (Validates AhR mechanism).
-
European Committee for Standardization (CEN). (2012). CEN/TR 15522-2: Oil spill identification - Waterborne petroleum and petroleum products - Part 2: Analytical methodology and interpretation of results.
Sources
- 1. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of dibenzothiophene and 4,6-dimethyldibenzothiophene by Sphingomonas paucimobilis strain TZS-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the synthesis yield of 1,4-dimethyldibenzothiophene
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Improving Synthesis Yield of 1,4-Dimethyldibenzothiophene (1,4-DMDBT)
This guide addresses the specific challenges in synthesizing This compound (1,4-DMDBT) . Unlike the symmetric 4,6-isomer often cited in deep desulfurization (DDS) literature, the 1,4-isomer presents unique regiochemical challenges due to its asymmetric substitution on the A-ring.
The following protocols and troubleshooting steps prioritize regiochemical fidelity and yield optimization , focusing on the two most robust synthetic pathways: Tilak Annulation (for scale-up) and Suzuki-Miyaura Coupling/Cyclization (for library precision).
Part 1: The Synthetic Strategy (Logic & Causality)
To achieve high yields of 1,4-DMDBT, you must select the route that best matches your scale and purity requirements.
Route A: The Tilak Annulation (Recommended for Scale-Up)
-
Mechanism: Condensation of a thiophenol with a cyclic ketone, followed by cyclodehydration and aromatization.
-
Why this route? It is the most cost-effective for gram-scale synthesis. It builds the sulfur heterocycle from stable precursors, avoiding expensive transition metal catalysts.
-
Key Precursors: 2,5-Dimethylbenzenethiol + 2-Chlorocyclohexanone.
-
Note on Regiochemistry: The 2,5-dimethyl substitution pattern on the thiophenol translates directly to the 1,4-positions on the final dibenzothiophene core after cyclization at the ortho-position (C6).
-
Route B: Suzuki-Miyaura + Oxidative Cyclization (Recommended for High Purity)
-
Mechanism: Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide, followed by an intramolecular S-arylation or oxidative ring closure.
-
Why this route? It avoids the harsh conditions of polyphosphoric acid (PPA) used in Route A and allows for better functional group tolerance.
Part 2: Visualizing the Workflow
The following diagram outlines the critical decision points and reaction pathways for synthesizing 1,4-DMDBT.
Caption: Synthesis pathways for 1,4-DMDBT highlighting critical control points (Yellow) for yield optimization.
Part 3: Detailed Protocols & Troubleshooting
Protocol A: Tilak Annulation (The "Workhorse" Method)
Objective: Synthesis of 1,4-DMDBT via 1,2,3,4-tetrahydro-1,4-dimethyldibenzothiophene.
Step 1: S-Alkylation
-
Reactants: 2,5-Dimethylbenzenethiol (1.0 eq), 2-Chlorocyclohexanone (1.1 eq), Pyridine (or K2CO3/Acetone).
-
Procedure: Add thiol dropwise to the ketone/base mixture at 0°C to prevent elimination of the halide.
Step 2: Cyclodehydration (The Yield Killer)
-
Reagent: Polyphosphoric Acid (PPA).
-
Procedure: Add the sulfide from Step 1 to PPA (10x weight) at 80°C. Ramp to 100-120°C.
-
Critical Check: Monitor by TLC. The formation of the tetrahydro-intermediate is usually rapid.
Step 3: Aromatization
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene or Dioxane.
-
Procedure: Reflux the tetrahydro-intermediate with 2.2 eq of DDQ for 12-24 hours.
Troubleshooting Guide: Route A
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Formation of cyclohexenone (Elimination vs Substitution). | Switch solvent to dry acetone with K2CO3 at room temp. Avoid strong bases like NaOH which favor elimination. |
| Black Tar in Step 2 | PPA temperature too high; uncontrolled exotherm. | Do not exceed 120°C . Pre-heat PPA to 80°C before adding substrate. Use mechanical stirring (PPA is viscous). |
| Incomplete Aromatization | DDQ is wet or old; Solvent polarity issues. | Use freshly recrystallized DDQ . If reaction stalls, add a catalytic amount of acetic acid or switch to Pd/C in decalin at 200°C (harsher but effective). |
| Isomer Contamination | Rearrangement of methyl groups (rare but possible in PPA). | Verify starting material purity (2,5-dimethylbenzenethiol). Maintain Step 2 temp <120°C to prevent acid-catalyzed migration. |
Protocol B: Suzuki-Miyaura Coupling (The "Precision" Method)
Objective: Synthesis via biaryl thioether followed by oxidative cyclization.
Step 1: Cross-Coupling [1][2][3]
-
Reactants: 2,5-Dimethylphenylboronic acid + 2-Bromophenyl methyl sulfide (or 2-bromobenzenethiol protected as thioether).
-
Catalyst: Pd(OAc)2 / SPhos (Buchwald Ligand).
-
Why SPhos? The 2,5-dimethyl group provides steric hindrance. SPhos is designed to facilitate oxidative addition in hindered biaryls [1].
Step 2: Oxidative Cyclization
-
Method: Intramolecular C-H functionalization.
-
Reagents: Pd(OAc)2 (cat), Cu(OAc)2 (oxidant), DMSO/Air.
Troubleshooting Guide: Route B
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Coupling) | Steric hindrance blocking Pd insertion. | Switch ligand to XPhos or RuPhos . Increase temp to 100°C in Toluene/Water (3:1). Ensure Boronic acid is not protodeboronated. |
| Low Yield (Cyclization) | Catalyst poisoning by Sulfur. | Use high catalyst loading (5-10 mol%) . Ensure DMSO is anhydrous. Add Pivalic acid (30 mol%) as a proton shuttle to assist C-H activation [2]. |
| S-Oxide Formation | Over-oxidation during cyclization. | Perform reaction under Argon if using Cu-mediated closure. If using oxidative conditions, strictly control stoichiometry of the oxidant. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is 1,4-DMDBT harder to synthesize than 4,6-DMDBT? A: 4,6-DMDBT is symmetric and can be made from symmetric precursors (e.g., 3,3'-dimethylbiphenyl). 1,4-DMDBT requires an asymmetric setup where one ring is dimethyl-substituted and the other is not. This asymmetry introduces regioselectivity challenges during the ring-closure step, often requiring specific precursors like 2,5-dimethylbenzenethiol to "lock" the methyl positions.
Q2: My PPA cyclization yields a gummy solid. How do I purify it? A: This is common. Pour the hot PPA mixture onto crushed ice (carefully!) and stir until the gum solidifies. Extract with Ethyl Acetate.[4] Wash the organic layer with 10% NaOH (to remove unreacted thiol) and then water. If the gum persists, the "gum" might be the tetrahydro-intermediate; it often has a low melting point. Proceed to aromatization (DDQ) on the crude material; the final aromatic 1,4-DMDBT crystallizes much better.
Q3: Can I use microwave irradiation for the Suzuki coupling step? A: Yes, and it is highly recommended for sterically hindered substrates like 2,5-dimethylphenylboronic acid. Microwave heating (120°C, 30 min) can significantly improve yields by overcoming the activation energy barrier for the reductive elimination step, which is often the rate-limiting step in hindered couplings [3].
Q4: How do I confirm the 1,4-substitution pattern? A: 1H NMR is definitive.
-
1,4-DMDBT: You will see two distinct methyl singlets (unless accidentally isochronous). The aromatic region will show a specific splitting pattern: The substituted ring has two protons (H2 and H3) appearing as an AB system (doublets), while the unsubstituted ring shows a standard 4-proton pattern (ABCD).
-
4,6-DMDBT (Symmetric): You would see one methyl signal (6H intensity) and a simpler aromatic region due to symmetry.
References
-
BenchChem Technical Support. (2025).[5][6] Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Troubleshooting Guide. Retrieved from 6
-
Navarro, O., et al. (2003).[1] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society.[1] Retrieved from 1
-
ResearchGate. (2017). Synthesis of 4,6-Dimethyldibenzothiophene and 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene via Tilak Annulation. (Note: Protocol adapted for 1,4-isomer). Retrieved from 7[8]
-
Yoshida, S., et al. (2024).[2] Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Chemical Communications. Retrieved from
Sources
- 1. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 2. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purification techniques for crude 1,4-dimethyldibenzothiophene product
This technical guide is structured to address the specific challenges of purifying 1,4-dimethyldibenzothiophene (1,4-DMDBT), particularly distinguishing it from its recalcitrant isomer, 4,6-dimethyldibenzothiophene (4,6-DMDBT).
Topic: Purification & Isolation Protocols for Crude 1,4-DMDBT Audience: Organic Chemists, Process Engineers, Drug Discovery Researchers
Introduction: The Steric Challenge
Purifying this compound (1,4-DMDBT) presents a unique challenge due to the presence of its isomer, 4,6-dimethyldibenzothiophene (4,6-DMDBT). These two compounds often co-occur during synthesis but possess distinct electronic and steric profiles.
-
4,6-DMDBT: Both methyl groups flank the sulfur atom (positions 4 and 6), creating a "steric shield" that prevents the sulfur lone pairs from interacting with catalysts or stationary phases.
-
1,4-DMDBT: Only one methyl group (position 4) flanks the sulfur; the other (position 1) is distal. This makes the sulfur atom in 1,4-DMDBT more accessible (Lewis basic) than in the 4,6-isomer.
We exploit this difference in steric hindrance to drive separation.
Module 1: Chromatographic Separation (The Primary Filter)
Troubleshooting Guide
User Query: "I am running a silica column, but the 1,4-DMDBT and 4,6-DMDBT are co-eluting or smearing together."
Diagnosis: Silica gel relies primarily on polarity. Since both isomers are non-polar aromatics with similar dipole moments, silica offers poor resolution. Solution: Switch to Neutral Alumina (Activity Grade I or II) . Alumina acts as a Lewis Acid, interacting with the sulfur lone pairs.
The Mechanism:
-
4,6-DMDBT: Steric bulk prevents the sulfur from binding effectively to the Alumina surface. It elutes first .
-
1,4-DMDBT: The sulfur is less hindered and binds moderately to the Alumina. It elutes second .
-
Precursors/Oxides: Highly polar species elute last.
Protocol: Alumina Flash Chromatography
| Parameter | Specification | Notes |
| Stationary Phase | Neutral Alumina (Brockmann I) | Activate by heating to 200°C if highly deactivated. |
| Mobile Phase A | n-Hexane (or Pentane) | Elutes the 4,6-isomer. |
| Mobile Phase B | 5% Dichloromethane (DCM) in Hexane | Elutes the 1,4-isomer. |
| Loading | Dry load on Celite or Alumina | Avoid liquid loading in strong solvents (e.g., pure DCM) which ruins resolution. |
Workflow Visualization
Caption: Chromatographic decision tree exploiting Lewis Acid-Base interactions on Alumina to separate isomers based on sulfur accessibility.
Module 2: Recrystallization (The Polishing Step)
Troubleshooting Guide
User Query: "My product is 95% pure by GC, but it has a yellow tint and a lower melting point than expected."
Diagnosis: The yellow color typically indicates trace sulfur-oxidized species (sulfoxides) or conjugated oligomers. Solution: A dual-solvent recrystallization system is required.
Recommended Solvent Systems
| Solvent Pair | Ratio (v/v) | Temperature Gradient | Best For |
| Ethanol (Abs) | 100% | Boiling | General polishing; removing oily residues. |
| Hexane / DCM | 9:1 | Reflux | Removing polar oxidation byproducts. |
| Toluene / Pentane | 1:3 | 80°C | Large scale batches. |
Step-by-Step Protocol:
-
Dissolve crude solid in minimal boiling DCM (or Toluene).
-
Add activated carbon (charcoal) to absorb colored impurities. Stir for 5 mins.
-
Filter hot through a pre-warmed Celite pad to remove carbon.
-
Reheat filtrate to boiling; slowly add Hexane (or Ethanol) until slight turbidity persists.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Critical: 4,6-DMDBT is often more soluble in hexane than 1,4-DMDBT due to the "greasy" methyls shielding the core. This aids in leaving the 4,6-isomer in the mother liquor.
Module 3: Advanced Purification (The "Nuclear Option")
Chemical Oxidation-Reduction Cycle
If physical separation fails, use chemical derivatization. Sulfones are vastly more polar than sulfides and crystallize differently.
Concept: Oxidize the mixture to sulfones
Separate SulfonesReduce back to Sulfide.
Protocol:
-
Oxidation: Treat crude mixture with
in Formic Acid at 50°C.-
Result: Converts DMDBTs to DMDBT-Sulfones (highly polar solids).
-
Purification: The sulfones can be recrystallized from polar solvents (e.g., Acetic Acid or Methanol) much more easily than the parent sulfides.
-
-
Reduction: Reduce the pure 1,4-DMDBT-Sulfone back to 1,4-DMDBT.
-
Reagent:
with (Low-valent Titanium) or Trichlorosilane ( ). -
Note: Standard
alone is often insufficient for sulfones; the addition of is critical for rapid reduction [1].
-
Module 4: Characterization & Validation
How to Verify 1,4-DMDBT Identity
Distinguishing isomers requires precise spectroscopy.
1. Proton NMR (
-
4,6-DMDBT: High symmetry. The methyl groups are equivalent. You will see one strong methyl singlet (integration 6H) around
2.4-2.6 ppm. -
1,4-DMDBT: Lower symmetry. The methyl at position 1 is in a different magnetic environment than the methyl at position 4 (next to Sulfur). You should see two distinct methyl singlets (3H each) or a split pattern if resolution is high.
-
Tip: The methyl at position 4 (adjacent to S) is typically deshielded (downfield) compared to position 1.
-
2. Melting Point (MP)
-
1,4-DMDBT: Due to lower symmetry, the MP is often lower or distinct. If your sample melts exactly at 153-155°C, you likely have the 4,6-isomer, not the 1,4-isomer.
Validation Checklist
References
-
Drabowicz, J., et al. (1988). "Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4." Journal of the Chemical Society, Chemical Communications, (16), 1043-1044.
-
Sigma-Aldrich. (n.d.). "4,6-Dimethyldibenzothiophene Product Specification." Merck KGaA.
-
Meille, V., et al. (1996).[1] "An efficient synthesis of pure 4,6-dimethyldibenzothiophene." Tetrahedron, 52(11), 3953-3960.
-
Ma, X., et al. (2002). "Deep desulfurization of gasoline and diesel fuels using non-hydrogen consumption techniques." American Chemical Society, Division of Fuel Chemistry.
Sources
Overcoming matrix effects in 1,4-dimethyldibenzothiophene quantification
Topic: Overcoming Matrix Effects in 1,4-Dimethyldibenzothiophene (1,4-DMDBT) Quantification Document ID: PASH-TRBL-042 Status: Active / Expert Review
Executive Summary: The "Refractory" Challenge
Welcome to the PASH-Quant technical hub. You are likely here because this compound (1,4-DMDBT) is behaving inconsistently in your assays.
The Core Problem: 1,4-DMDBT is not just another polycyclic aromatic sulfur heterocycle (PASH). It is sterically hindered; the methyl groups at the 1 and 4 positions shield the sulfur atom. In petrochemical applications, this makes it "refractory" (resistant) to hydrodesulfurization (HDS). In biological/toxicological studies (drug development context), this same stability causes it to persist in lipid-rich matrices (plasma, microsomes) where it co-elutes with phospholipids and other lipophilic interferences.
This guide addresses the Matrix Effect (ME) —the suppression or enhancement of your analyte signal caused by these co-eluting background components.[1][2]
Module 1: Diagnosis – Do You Actually Have a Matrix Effect?
Before altering your extraction protocol, you must mathematically confirm the matrix effect. Low recovery is not always a matrix effect; it could be poor extraction efficiency.
Q: How do I distinguish between low extraction recovery and matrix suppression?
A: You must perform a Post-Extraction Spike experiment to calculate the Matrix Factor (MF).[1]
The Protocol:
-
Set A (Neat Standard): Analyte in pure solvent.
-
Set B (Pre-Extraction Spike): Analyte added to matrix before extraction (Standard Method).
-
Set C (Post-Extraction Spike): Extract a blank matrix, then add the analyte.
Calculations:
| Metric | Formula | Interpretation |
| Recovery (RE) | How much analyte is lost during sample prep. | |
| Matrix Effect (ME) | < 85%: Ion Suppression (Signal lost to matrix).> 115%: Signal Enhancement.85-115%: Acceptable "Soft" Matrix. |
Visualizing the Diagnostic Logic
Figure 1: Decision tree for isolating matrix effects from extraction inefficiencies. Use this logic to determine if the error source is the instrument (ionization) or the chemistry (extraction).
Module 2: Sample Preparation (The First Line of Defense)
If Module 1 confirms a matrix effect, you must clean the sample. 1,4-DMDBT is highly lipophilic (LogP ~ 5-6), meaning it "hides" in fats.
Q: My standard LLE (Liquid-Liquid Extraction) isn't removing enough background. What is the superior method?
A: For complex matrices (biological tissue or crude oil), LLE is insufficient. You need Solid Phase Extraction (SPE) with fractionation.[3][4]
Recommended Protocol: Silica/Alumina Fractionation This method separates the sample into Saturates, Aromatics (containing 1,4-DMDBT), and Polars (Resins).
-
Conditioning: Use a glass column packed with activated silica gel (lower) and alumina (upper). Rinse with hexane.[5]
-
Loading: Load sample (dissolved in minimal hexane).
-
Fraction 1 (Saturates): Elute with 100% Hexane. Discard or store for alkane analysis.
-
Fraction 2 (Aromatics/PASHs): Elute with Dichloromethane (DCM):Hexane (1:3 v/v) .
-
Critical Step: 1,4-DMDBT elutes here.
-
-
Fraction 3 (Polars): Elute with Methanol. Discard (contains matrix suppressors like phospholipids).
Why this works: The polar matrix components (phospholipids in bio-samples, resins in oil) stick to the silica/alumina, while the non-polar 1,4-DMDBT moves with the aromatic solvent front.
Module 3: Instrumental Optimization (GC-MS/MS)
While LC-MS is used for metabolites, GC-MS/MS (Triple Quadrupole) is the gold standard for the parent 1,4-DMDBT due to its volatility and lack of polar functional groups.
Q: I am seeing "ghost peaks" or shoulder peaks on my 1,4-DMDBT signal. Why?
A: You are likely seeing Isomeric Co-elution . There are multiple dimethyl-dibenzothiophene isomers (e.g., 4,6-DMDBT; 2,8-DMDBT).
-
4,6-DMDBT is the most critical interference because it is also sterically hindered and co-elutes on standard non-polar columns (like DB-5MS).
The Fix: Chromatographic Resolution
| Parameter | Standard Setting | Optimized for 1,4-DMDBT | Reason |
| Column Phase | 5% Phenyl (DB-5) | 50% Phenyl (e.g., DB-17ms) | Higher phenyl content interacts with the pi-electrons of the isomers, separating them based on shape/planarity. |
| Oven Ramp | 10°C/min | 2-4°C/min (during elution window) | Slowing the ramp at the elution temperature (approx 200-240°C) widens the gap between isomers. |
| Ionization | EI (70 eV) | EI (70 eV) in MRM Mode | Full scan is too noisy. Use MRM transitions. |
Q: Which MRM transitions should I monitor?
A: Use Multiple Reaction Monitoring (MRM) to eliminate matrix noise.
-
Parent Ion: m/z 212 (Molecular ion of DMDBT).
-
Quantifier Transition: m/z 212
197 (Loss of methyl group, -CH ). -
Qualifier Transition: m/z 212
165 (Loss of HCS + CH , ring fragmentation).
Module 4: Quantification Strategy
Q: Can I use an external calibration curve?
A: No. Due to the refractory nature of 1,4-DMDBT, external calibration will almost always yield incorrect data due to the matrix effects identified in Module 1.
The Solution: Internal Standardization You must use an Internal Standard (IS) that behaves exactly like 1,4-DMDBT but is distinguishable by mass.
-
Gold Standard: Dibenzothiophene-d8 (DBT-d8) .
-
Why: It is deuterated, chemically identical, and elutes very close to the analyte.
-
-
Silver Standard: 2-Fluorodibenzothiophene .
-
Why: If deuterated standards are too expensive/unavailable, the fluoro-analog is a robust alternative that does not occur naturally.
-
Calculation:
Workflow Visualization: The "Self-Validating" Protocol
Figure 2: The robust quantification workflow. Note that the Internal Standard (IS) is added BEFORE extraction to correct for both recovery losses and matrix effects.
References
-
Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. (Defines the stability and refractory nature of 1,4-DMDBT in complex matrices).
-
Chakraborty, P., et al. (2014). "Polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs) in the surface sediments of the Hooghly Estuary, India." Marine Pollution Bulletin. (Demonstrates Silica/Alumina fractionation protocols for PASHs).
-
Andersson, J. T., & Siebels, M. (2009). "Heterocycles in Petroleum and Coal Analysis." Energy & Fuels. (Authoritative review on GC separation of DBT isomers).
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). (Establishes the standard for Matrix Factor calculations and acceptance criteria of 85-115%).
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]
- 5. phenomenex.com [phenomenex.com]
Technical Support Center: Minimizing Degradation of 1,4-Dimethyldibenzothiophene During Sample Preparation
Welcome to the technical support center for the handling and analysis of 1,4-dimethyldibenzothiophene (1,4-DMDBT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing the degradation of this compound during sample preparation. As a senior application scientist, my goal is to equip you with the knowledge to develop robust and reliable analytical methods by understanding the "why" behind each experimental step.
Introduction: The Challenge of this compound Stability
This compound, a member of the polycyclic aromatic sulfur heterocycle (PASH) family, is a crucial analyte in various fields, from environmental monitoring of crude oil contamination to pharmaceutical research. Its inherent chemical structure, however, makes it susceptible to degradation during sample preparation, leading to inaccurate quantification and misleading results. The primary culprits are oxidation and photodegradation, which can alter the molecule and compromise data integrity. This guide will provide a comprehensive framework for mitigating these challenges.
Core Principles for Minimizing Degradation
Before delving into specific troubleshooting scenarios, it is essential to understand the core principles that underpin the stability of 1,4-DMDBT:
-
Minimize Exposure to Light: Photodegradation is a significant risk. Always work with amber glassware or protect your samples from light with aluminum foil.
-
Control Temperature: While thermally stable to a degree, excessive heat can promote degradation. Avoid high temperatures during solvent evaporation and storage.
-
Avoid Strong Oxidizing Agents: The sulfur atom in the dibenzothiophene ring is susceptible to oxidation. Be mindful of the reagents and solvents used in your workflow.
-
Work Efficiently: The longer a sample is processed, the greater the opportunity for degradation. Streamline your sample preparation workflow to minimize processing time.
-
Inert Atmosphere: For maximum stability, especially for long-term storage or when working with sensitive samples, consider working under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: I'm observing low and inconsistent recovery of 1,4-DMDBT. What are the likely causes and how can I fix it?
Answer:
Low and variable recovery is a frequent and frustrating issue. The root cause often lies in the degradation of the analyte during the extraction and cleanup steps. Let's break down the potential culprits and how to address them.
Primary Suspect: Oxidation
The sulfur atom in 1,4-DMDBT is electron-rich and thus prone to oxidation, forming the corresponding sulfoxide and sulfone.[1][2][3] This is a major degradation pathway.
dot
Caption: Oxidation pathway of 1,4-DMDBT.
Solutions to Mitigate Oxidation:
-
Solvent Selection: Use de-gassed, high-purity solvents. Avoid solvents that may contain peroxides (e.g., aged ethers). Consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) to your extraction solvent, but be sure to check for potential interference in your analytical method.
-
Avoid Strong Oxidizing Agents: Be cautious of reagents in your sample matrix. If your sample has been treated with oxidizing agents, you will need to implement a more rigorous cleanup procedure to remove them prior to extraction.
-
pH Control: While direct evidence for the acid/base-catalyzed degradation of 1,4-DMDBT is limited, the thiophene ring in similar compounds can be susceptible to protonation in strongly acidic conditions, potentially leading to ring-opening or other reactions.[4] It is prudent to maintain a near-neutral pH during extraction unless your method specifically requires acidic or basic conditions for other reasons. If pH adjustment is necessary, use dilute acids or bases and minimize exposure time.
Secondary Suspect: Photodegradation
PASHs, including 1,4-DMDBT, can be degraded by exposure to UV light, especially in the presence of photosensitizers.[5][6]
Solutions to Prevent Photodegradation:
-
Work in a Low-Light Environment: Conduct sample preparation in a well-lit lab, but avoid direct sunlight.
-
Use Amber Glassware: Amber vials and glassware will block a significant portion of UV radiation.
-
Wrap in Aluminum Foil: For complete protection, wrap your sample containers, including autosampler vials, in aluminum foil.
Other Potential Causes for Low Recovery:
-
Incomplete Extraction: 1,4-DMDBT is a hydrophobic compound. Ensure your extraction solvent has the appropriate polarity to efficiently partition it from the sample matrix. For complex matrices like crude oil, multiple extractions may be necessary.
-
Loss During Solvent Evaporation: Aggressive solvent evaporation with high heat and a strong stream of gas can lead to the loss of semi-volatile compounds like 1,4-DMDBT.
-
Adsorption to Surfaces: The compound may adsorb to active sites on glassware or plasticware. Using silanized glassware can mitigate this issue.
Question 2: I'm seeing extra peaks in my chromatogram that I suspect are degradation products. How can I confirm this and prevent their formation?
Answer:
The appearance of unexpected peaks is a strong indicator of analyte degradation. The most common degradation products of 1,4-DMDBT are its sulfoxide and sulfone derivatives.[1][2][3]
Confirmation of Degradation Products:
-
Mass Spectrometry (MS): If you are using a GC-MS or LC-MS system, you can tentatively identify these peaks by their mass-to-charge ratio (m/z). The sulfoxide will have an m/z of +16 compared to the parent compound, and the sulfone will be +32.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Intentionally expose a standard solution of 1,4-DMDBT to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) or UV light and analyze the resulting mixture. The peaks that increase in intensity are likely your degradation products.
dot
Caption: Workflow for a forced degradation study.
Prevention Strategies:
The strategies to prevent the formation of these degradation products are the same as those outlined in Question 1 for mitigating oxidation and photodegradation. Strict adherence to working in low-light conditions, using appropriate glassware, and avoiding oxidizing conditions are paramount.
FAQs: Frequently Asked Questions
Q1: What are the ideal storage conditions for 1,4-DMDBT standards and samples?
A1: To ensure the long-term stability of your 1,4-DMDBT standards and prepared samples, follow these guidelines:
-
Temperature: Store at a low temperature, ideally at or below 4°C. For long-term storage, -20°C is recommended.
-
Light: Always store in amber vials or wrapped in aluminum foil to protect from light.
-
Atmosphere: For the highest level of stability, especially for primary stock solutions, consider storing under an inert gas like nitrogen or argon.
-
Solvent: Store in a high-purity, stable solvent. Avoid solvents that can degrade over time and form peroxides.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (short-term), -20°C (long-term) | Slows down potential degradation reactions. |
| Light | Amber vials or foil-wrapped containers | Prevents photodegradation.[5][6] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) for stock solutions | Minimizes oxidation. |
| Container | Tightly sealed amber glass vials with PTFE-lined caps | Prevents solvent evaporation and contamination. |
Q2: How does the sample matrix affect the stability of 1,4-DMDBT during sample preparation?
A2: The sample matrix can have a significant impact on the stability of 1,4-DMDBT.
-
Crude Oil and Petroleum Products: These matrices can contain various compounds that may promote degradation, including naturally occurring oxidizing species. The complex nature of these samples can also make complete extraction challenging.
-
Environmental Samples (Soil, Water, Sediment): These matrices can contain a wide range of reactive species, including metal ions that can catalyze oxidation reactions. The pH of the sample can also play a role.
-
Biological Tissues: The presence of enzymes and other biological molecules can potentially lead to metabolic degradation of 1,4-DMDBT.
To mitigate matrix effects, a robust sample cleanup procedure is essential. This may involve techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from interfering matrix components.
Q3: What are the key considerations for choosing an extraction solvent for 1,4-DMDBT?
A3: The choice of extraction solvent is critical for achieving good recovery and minimizing degradation.
-
Polarity: 1,4-DMDBT is a nonpolar compound. Therefore, nonpolar or moderately polar solvents are generally effective for extraction. Common choices include hexane, dichloromethane, and ethyl acetate.
-
Purity: Always use high-purity, HPLC-grade or equivalent solvents to avoid introducing contaminants that could interfere with your analysis or degrade your analyte.
-
Stability: Choose a solvent that is stable and does not form peroxides upon storage.
-
Compatibility with Analytical Method: The final solvent should be compatible with your analytical instrument (e.g., GC-MS or HPLC).
Experimental Protocols
The following are detailed, step-by-step methodologies for key experimental workflows. These should be considered as starting points and may require optimization for your specific sample matrix and analytical instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) for 1,4-DMDBT from a Water Sample
This protocol is a general guideline for extracting 1,4-DMDBT from a water sample using a reversed-phase SPE cartridge.
dot
Caption: General workflow for Solid-Phase Extraction.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (HPLC grade)
-
Deionized water
-
Dichloromethane (HPLC grade)
-
Sample collection bottle (amber glass)
-
Vacuum manifold for SPE
Procedure:
-
Sample Collection and Preservation: Collect the water sample in an amber glass bottle. If the analysis cannot be performed immediately, store the sample at 4°C and protect it from light.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it. Do not let the cartridge go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water through it. Again, do not let the cartridge go dry.
-
Sample Loading: Load the water sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove any polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the 1,4-DMDBT from the cartridge with a small volume of a nonpolar solvent like dichloromethane (e.g., 2 x 1 mL).
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to near dryness under a gentle stream of nitrogen at a low temperature (e.g., < 30°C). Reconstitute the residue in a suitable solvent for your analytical instrument.
Protocol 2: Liquid-Liquid Extraction (LLE) for 1,4-DMDBT from a Crude Oil Sample
This protocol provides a general method for extracting 1,4-DMDBT from a crude oil sample.
Materials:
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude oil sample in hexane.
-
Extraction: Transfer the hexane solution to a separatory funnel. Add an equal volume of acetonitrile.
-
Partitioning: Shake the separatory funnel vigorously for 2-3 minutes, venting frequently to release pressure. Allow the layers to separate. 1,4-DMDBT will preferentially partition into the more polar acetonitrile phase.
-
Collection: Drain the lower acetonitrile layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the hexane layer with fresh acetonitrile at least two more times to ensure complete extraction.
-
Drying: Combine the acetonitrile extracts and dry them over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen at a low temperature to concentrate the analyte.
Safety and Handling
This compound should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
By understanding the chemical properties of this compound and implementing these best practices, you can significantly minimize its degradation during sample preparation, leading to more accurate and reliable analytical results.
References
-
Otsuki, S., Nonaka, T., Takashima, N., Qian, W., & Ishihara, A. (2001). Oxidation of Dibenzothiophenes in an Organic Biphasic System and Its Application to Oxidative Desulfurization of Light Oil. Energy & Fuels, 15(5), 1177–1183. [Link]
-
Hegazi, A. H., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 1999-2008. [Link]
-
Czaplicka, M., & Wawrzkiewicz, M. (2023). The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene. Materials, 16(23), 7386. [Link]
-
Andersson, J. T., & Hegazi, A. H. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. SETAC Press. [Link]
-
Park, J., Kwok, K., Yan, E., & Shang, D. (2020). Investigating the fate of polycyclic aromatic sulfur heterocycle compounds in spilled oils with a microcosm weathering experiment. Environmental Science and Pollution Research, 27(28), 35649–35661. [Link]
-
Sampanth, S., Mani, V., & Vairavamurthy, M. A. (2008). Oxidation of Dibenzothiophene and Desulphurization of Diesel. Petroleum Science and Technology, 26(4), 435-446. [Link]
-
Che, Y., Ma, W., Ren, Y., Chen, C., Zhang, X., & Zhao, J. (2005). Photooxidation of Dibenzothiophene and 4,6-Dimethyldibenzothiophene Sensitized by N-Methylquinolinium Tetrafluoborate: Mechanism and Intermediates Investigation. The Journal of Physical Chemistry B, 109(14), 6664–6672. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. chemscene.com [chemscene.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Selecting the optimal catalyst for dibenzothiophene synthesis
Topic: Selecting the Optimal Catalyst for Dibenzothiophene Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers Ticket ID: DBT-SYN-001 Status: Resolved / Guide Published
Executive Summary: The Catalyst Selection Matrix
For immediate decision-making based on substrate complexity and scale.
Selecting the "optimal" catalyst is a function of your substrate's functional group tolerance (FGT) and the reaction scale. Use the decision logic below to select your method.
Catalyst Decision Engine
Figure 1: Decision tree for selecting the optimal synthetic route for dibenzothiophenes.
Recommended Protocol: Palladium-Catalyzed C-H Activation
Context: For research and drug discovery applications, the intramolecular oxidative cyclization of 2-biphenylthiols (or diaryl sulfides) is the gold standard. It offers the highest precision and functional group tolerance.
The "Robust" System: PdCl₂ / DMSO Why this system? Traditional Pd-catalysis often suffers from sulfur poisoning (deactivation).[1] The PdCl₂/DMSO system utilizes DMSO as a solvent, ligand, and oxidant, stabilizing the Pd species and preventing aggregation into Pd-black [1].
Standard Operating Procedure (SOP)
| Parameter | Specification | Notes |
| Pre-Catalyst | PdCl₂ (5-10 mol%) | Pd(OAc)₂ is a viable alternative, but PdCl₂/DMSO is often more robust for this specific transformation. |
| Solvent/Oxidant | DMSO (Anhydrous) | Critical: Acts as the terminal oxidant to regenerate Pd(II). |
| Substrate | 2-Biphenylthiol derivatives | Can also use diaryl sulfides with slightly modified conditions. |
| Temperature | 100 °C – 120 °C | Required to overcome the activation energy of C-H cleavage. |
| Atmosphere | Air or O₂ balloon | While DMSO acts as oxidant, O₂ can assist in re-oxidation cycles. |
Step-by-Step Workflow
-
Charge: In a dried Schlenk tube, add 2-biphenylthiol (0.2 mmol) and PdCl₂ (5 mol%, 1.8 mg).
-
Solvate: Add anhydrous DMSO (2.0 mL).
-
Heat: Seal the tube and heat to 100 °C for 12–24 hours.
-
Checkpoint: Monitor by TLC. The thiol (SH) spot will disappear; the DBT product is usually less polar.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash copiously with water (3x) to remove DMSO.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Troubleshooting & FAQs
Direct solutions to common failure modes in the lab.
Issue 1: "My reaction stalls after 50% conversion."
Diagnosis: Catalyst Poisoning or Oxidant Depletion.
-
The Science: Sulfur is a strong sigma-donor. If the concentration of free thiol is too high, it can saturate the Pd center, preventing the coordination of the C-H bond required for the metallation step.
-
Solution A (Dilution): Run the reaction at a lower concentration (0.05 M instead of 0.1 M) to reduce the local concentration of the sulfur "poison."
-
Solution B (Oxidant Boost): If using the DMSO system, ensure the vessel is sealed properly to prevent loss of volatile reduced species, or switch to a Pd(OAc)₂/Cu(OAc)₂ system where Copper serves as a robust re-oxidant [2].
Issue 2: "I see a black precipitate (Pd-Black)."
Diagnosis: Ligand Dissociation and Metal Aggregation.
-
The Science: The catalytic cycle requires Pd(II).[2] If the re-oxidation step (Pd(0) → Pd(II)) is slower than the aggregation of Pd(0), the catalyst crashes out as inactive metal.
-
Solution: Add a stabilizing ligand or additive.[3] Pivalic acid (PivOH) (30 mol%) can act as a proton shuttle and stabilize the C-H activation transition state, preventing catalyst death [3].
Issue 3: "Poor Regioselectivity in substituted biphenyls."
Diagnosis: Steric Clash vs. Electronic Directing.
-
The Science: C-H activation is sensitive to sterics. If your biphenyl ring has a meta-substituent, cyclization can occur at two positions (ortho or para to the substituent).
-
Solution: C-H activation generally prefers the less sterically hindered position. If you need the hindered product, you must block the open position or use a bulky directing group on the sulfur (e.g., converting thiol to a sulfonium salt transiently).
Mechanistic Insight
Understanding the cycle is critical for troubleshooting. The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle (or Pd(II)/Pd(IV) in rare cases, but Pd(II)/Pd(0) is the consensus for this specific protocol).
The Catalytic Cycle (Pd-DMSO System)
Figure 2: The catalytic cycle for Pd-mediated DBT synthesis. Note that Step 4 (Re-oxidation) is the rate-limiting step where DMSO is reduced to dimethyl sulfide (DMS).
Comparative Data: Catalyst Performance
| Catalyst System | Yield (Typical) | FGT (Functional Group Tolerance) | Primary Drawback | Reference |
| PdCl₂ / DMSO | 85-95% | High (Esters, Ketones, Halides) | High Temp (100°C+), DMSO smell | [1] |
| Pd(OAc)₂ / Cu(OAc)₂ | 70-85% | High | Copper waste, purification difficulty | [2] |
| AlCl₂ (Friedel-Crafts) | 60-90% | Low (Acid sensitive groups fail) | Harsh conditions, poor selectivity | [4] |
| Electrochemical | 50-75% | Moderate | Requires specialized hardware | [5] |
References
-
Zhang, T., et al. (2018).[4] "Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis." Organic Letters, 20(17), 5439–5443.
-
Samanta, R., et al. (2013). "Palladium-catalyzed intramolecular oxidative C–H functionalization/cyclization." Chemical Science, 4, 2177-2184.
-
Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle." Journal of the American Chemical Society, 128(27), 8754-8756.
-
Oae, S., et al. (1982). "Ligand coupling through hypervalent species." Accounts of Chemical Research, 15(10), 317-324.
-
Zhang, D., et al. (2021).[5][6] "Oxidant- and Catalyst-Free Synthesis of Sulfonated Benzothiophenes via Electrooxidative Tandem Cyclization." The Journal of Organic Chemistry, 86(3), 2593–2601.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis [organic-chemistry.org]
- 5. Oxidant- and Catalyst-Free Synthesis of Sulfonated Benzothiophenes via Electrooxidative Tandem Cyclization [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1,4-dimethyldibenzothiophene vs 4,6-dimethyldibenzothiophene in hydrodesulfurization
Executive Summary: The "Refractory" Spectrum
In the pursuit of Ultra-Low Sulfur Diesel (ULSD, <10 ppm S), dibenzothiophene (DBT) derivatives represent the primary bottleneck. While unsubstituted DBT is easily removed, adding methyl groups creates steric obstacles that drastically reduce reaction rates.
This guide compares 1,4-dimethyldibenzothiophene (1,4-DMDBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT) .
-
The Verdict: 4,6-DMDBT is the significantly more difficult challenge ("Refractory"). Its symmetric steric hindrance blocks the sulfur atom from the catalyst surface, forcing a hydrogen-intensive reaction pathway.
-
The Nuance: 1,4-DMDBT serves as an "Intermediate" challenge. While hindered at the 4-position, the 1-position is distal (far from the active site), making it behave kinetically similar to 4-methyldibenzothiophene (4-MDBT)—reactive enough to be removed by standard CoMo catalysts, unlike 4,6-DMDBT which often requires NiMo or advanced supports.
Molecular Architecture & Steric Logic
To understand the performance difference, we must analyze the "Adsorption Geometry"—how the molecule lands on the catalyst (typically MoS₂ slabs promoted with Co or Ni).
4,6-Dimethyldibenzothiophene (The "Hard" Target)
-
Structure: Methyl groups are located at positions 4 and 6 (the "bay" regions directly adjacent to the Sulfur atom).
-
Consequence: These methyl groups act as a physical fence. They prevent the Sulfur atom from forming a direct
-bond (sigma bond) with the Coordinatively Unsaturated Sites (CUS) of the Molybdenum. -
Adsorption: The molecule cannot stand "upright" (perpendicular). It is forced to lay "flat" (parallel) via
-bonding with the aromatic rings.
This compound (The "Intermediate" Target)
-
Structure: One methyl group is at position 4 (adjacent to Sulfur); the other is at position 1 (on the outer ring edge).
-
Consequence: The hindrance is asymmetric . The 1-methyl group has negligible interaction with the catalyst surface. The 4-methyl group provides hindrance, but the molecule has more rotational freedom than the 4,6-isomer.
-
Adsorption: It retains some capacity for direct S-metal interaction, though less than unsubstituted DBT.
Mechanistic Pathways: DDS vs. HYD
The core difference in performance lies in the reaction pathway the molecule is forced to take.
-
DDS (Direct Desulfurization):
bond cleavage occurs directly.[1][2] Fast, consumes less Hydrogen. (Preferred by DBT). -
HYD (Hydrogenation): One aromatic ring must be hydrogenated first to distort the molecule (puckering), moving the methyl groups out of the way to allow S-catalyst contact. Slow, consumes high Hydrogen. (Forced upon 4,6-DMDBT).
Diagram 1: Reaction Pathway Selectivity
The following diagram illustrates how steric hindrance blocks the efficient DDS path for 4,6-DMDBT.
Caption: 4,6-DMDBT (Red) is sterically forced into the Hydrogenation (HYD) route, whereas 1,4-DMDBT (Blue) retains access to the faster Direct Desulfurization (DDS) route.
Performance Comparison Data
The following data aggregates kinetic studies using pseudo-first-order rate constants (
| Feature | Dibenzothiophene (DBT) | 1,4-DMDBT (Intermediate) | 4,6-DMDBT (Refractory) |
| Relative Reactivity ( | 100 | ~20 - 30 | ~5 - 8 |
| Primary Pathway | DDS (Direct) | Mixed (DDS dominant) | HYD (Hydrogenation) |
| H₂ Consumption | Low | Moderate | High |
| Catalyst Preference | CoMo (Cobalt-Molybdenum) | CoMo or NiMo | NiMo (Nickel-Molybdenum)* |
| Adsorption Mode | Perpendicular ( | Tilted | Flat ( |
*Note: NiMo catalysts are preferred for 4,6-DMDBT because Nickel is a superior hydrogenation promoter compared to Cobalt, essential for the HYD pathway required by 4,6-DMDBT.
Experimental Protocol: Validating Reactivity
To empirically verify these differences in a lab setting, a High-Pressure Batch Reactor protocol is standard. This system ensures kinetic control and eliminates mass transfer limitations.
Protocol: Kinetic Evaluation of HDS Activity
1. Feed Preparation:
-
Solvent: Dodecane or Hexadecane (simulating diesel matrix).
-
Concentration: 500 ppm Sulfur equivalent of 1,4-DMDBT and 4,6-DMDBT (separately or competing).
-
Internal Standard: n-Octane (for GC normalization).
2. Catalyst Activation (Sulfidation):
-
Crucial Step: Catalysts (e.g., CoMo/
-Al₂O₃) are oxides and must be converted to active sulfides. -
Method: Flow 10% H₂S/H₂ at 400°C for 4 hours.
3. Reaction Conditions (Batch Autoclave):
-
Temperature: 300°C – 340°C (Standard HDS window).
-
Pressure: 3.0 – 5.0 MPa (30–50 bar) H₂.
-
Stirring: >1000 RPM (To eliminate external diffusion limitations).
4. Sampling & Analysis:
-
Liquid samples drawn every 30 mins via a cooled sampling loop.
-
Analysis: GC-SCD (Sulfur Chemiluminescence Detector) is mandatory for ppb-level sensitivity and separating isomers.
Diagram 2: Experimental Workflow
Caption: Standardized workflow for determining kinetic rate constants (
References
-
Varga, Z. et al. (2006). "Investigation of the HDS kinetics of dibenzothiophene and its derivatives in real gas oil." Reaction Kinetics and Catalysis Letters.
-
Prabhu, M.K. et al. (2025).[1] "Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst." Utrecht University / Catalysis.
-
Song, C. (2003). "An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel." Catalysis Today.
-
Gates, B.C. & Topsoe, H. (1997). "Reactivities of Deep Hydrodesulfurization of Dibenzothiophenes." Polyhedron.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Dibenzothiophene Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental monitoring, petroleum chemistry, and pharmaceutical development, the accurate and precise quantification of dibenzothiophene (DBT) is of paramount importance. As a persistent organosulfur compound, its presence is often indicative of pollution and can have significant implications for catalyst performance and the purity of final products. The selection of an appropriate analytical method is a critical decision that influences data quality, throughput, and the overall efficiency of a laboratory's workflow.
This guide provides a comprehensive cross-validation of the most commonly employed analytical techniques for dibenzothiophene analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a Senior Application Scientist, my objective is to not only present the protocols but to delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system.
The Significance of Dibenzothiophene Analysis
Dibenzothiophene and its alkylated derivatives are key components of crude oil and heavy petroleum fractions. Their removal, a process known as hydrodesulfurization, is a critical step in the refining process to reduce sulfur dioxide emissions, a major contributor to acid rain. In the pharmaceutical industry, sulfur-containing heterocycles can be found as impurities or as part of the molecular structure of active pharmaceutical ingredients (APIs), necessitating their accurate quantification for quality control. Furthermore, in environmental science, DBT serves as a marker for contamination from fossil fuels.
The choice of analytical methodology is therefore dictated by the specific requirements of the application, including the sample matrix, the required sensitivity, and the desired sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity
Gas chromatography coupled with mass spectrometry is a powerful technique that combines the high-resolution separation capabilities of GC with the definitive identification power of MS. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like dibenzothiophene.
The Causality Behind the GC-MS Protocol
The selection of a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is based on the non-polar nature of dibenzothiophene, allowing for good separation from other hydrocarbons based on boiling point. The use of a splitless injection mode is crucial for achieving low detection limits required for trace analysis. Electron ionization (EI) is the most common ionization technique for DBT as it produces a characteristic fragmentation pattern, aiding in its unambiguous identification. The use of an isotopically labeled internal standard, such as dibenzothiophene-d8, is a cornerstone of a robust quantitative method, as it compensates for variations in sample injection and potential matrix effects.[1]
Experimental Protocol: GC-MS Analysis of Dibenzothiophene
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a high-purity solvent such as hexane or dichloromethane to a known volume.
-
For complex matrices like crude oil, a preliminary sample cleanup using solid-phase extraction (SPE) with silica or alumina cartridges may be necessary to remove interferences.
-
Spike the sample with a known concentration of dibenzothiophene-d8 internal standard.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Injector: Split/splitless inlet, operated in splitless mode at 280 °C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Target Ions for Dibenzothiophene (m/z): 184 (molecular ion), 139.
-
Target Ions for Dibenzothiophene-d8 (m/z): 192 (molecular ion).
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of dibenzothiophene and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the dibenzothiophene in the sample by using the response factor from the calibration curve.
Performance Characteristics of GC-MS for Dibenzothiophene Analysis
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL (ppb) |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL (ppb) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
GC-MS Workflow for Dibenzothiophene Analysis
Caption: Workflow for GC-MS analysis of dibenzothiophene.
High-Performance Liquid Chromatography (HPLC) with UV Detection: Robustness for Routine Analysis
HPLC with UV detection is a workhorse in many analytical laboratories due to its robustness, ease of use, and versatility. For dibenzothiophene, which possesses a strong UV chromophore, this technique offers a reliable and cost-effective solution for routine quantification.
The Causality Behind the HPLC-UV Protocol
A reversed-phase C18 column is the standard choice for separating non-polar to moderately polar compounds like dibenzothiophene from a polar mobile phase. The mobile phase, typically a mixture of acetonitrile and water, is selected to provide good resolution and reasonable retention times. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of DBT in relatively clean samples, simplifying the method and improving reproducibility. The detection wavelength is set at the maximum absorbance of dibenzothiophene to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Analysis of Dibenzothiophene
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of dibenzothiophene in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of dibenzothiophene in the sample by comparing its peak area to the calibration curve.
Performance Characteristics of HPLC-UV for Dibenzothiophene Analysis
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 10 ng/mL (ppb) |
| Limit of Quantitation (LOQ) | 15 - 30 ng/mL (ppb) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
HPLC-UV Workflow for Dibenzothiophene Analysis
Caption: Workflow for HPLC-UV analysis of dibenzothiophene.
UV-Visible Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For dibenzothiophene, this method is particularly useful for rapid screening of a large number of samples, especially in biodesulfurization studies where the disappearance of DBT and the appearance of its metabolites can be monitored.[2]
The Causality Behind the UV-Vis Spectrophotometry Protocol
The choice of solvent is critical in UV-Vis spectrophotometry as it can influence the absorption spectrum of the analyte. A solvent that is transparent in the wavelength range of interest, such as ethanol or hexane, is ideal. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution, forms the basis of quantitative analysis. A dual-wavelength method can be employed to correct for background interference, enhancing the accuracy of the measurement, especially in complex matrices.[2]
Experimental Protocol: UV-Vis Spectrophotometric Analysis of Dibenzothiophene
1. Sample Preparation:
-
Dissolve a known amount of the sample in a UV-transparent solvent (e.g., ethanol, hexane) in a volumetric flask.
-
Ensure the final concentration falls within the linear range of the calibration curve.
2. UV-Vis Spectrophotometer and Measurement:
-
Spectrophotometer: Agilent Cary 60 UV-Vis (or equivalent).
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax) for dibenzothiophene.
-
Blank Correction: Use the solvent as a blank to zero the instrument.
-
Absorbance Measurement: Measure the absorbance of the sample at the λmax of dibenzothiophene.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of dibenzothiophene with known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of dibenzothiophene in the sample from its absorbance using the calibration curve.
Performance Characteristics of UV-Vis Spectrophotometry for Dibenzothiophene Analysis
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (ppm) |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL (ppm) |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
UV-Vis Spectrophotometry Workflow for Dibenzothiophene Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis of dibenzothiophene.
Cross-Validation and Method Comparison
The selection of the most appropriate analytical method depends on a careful consideration of several factors. A direct comparison of the key performance indicators is essential for an informed decision.
Summary of Performance Characteristics
| Analytical Method | Specificity | Sensitivity | Throughput | Cost per Sample |
| GC-MS | Very High | High | Low | High |
| HPLC-UV | High | Moderate | Moderate | Moderate |
| UV-Vis Spectrophotometry | Low | Low | High | Low |
Logical Relationships in Method Selection
The decision-making process for selecting an analytical method can be visualized as a logical flow, where the requirements of the analysis dictate the most suitable technique.
Caption: Logical flow for selecting an analytical method for dibenzothiophene analysis.
Conclusion: An Integrated Approach to Dibenzothiophene Analysis
There is no single "best" method for the analysis of dibenzothiophene; the optimal choice is contingent upon the specific analytical challenge at hand.
-
GC-MS stands as the definitive method for unambiguous identification and trace-level quantification, making it indispensable for regulatory compliance and in-depth research where specificity is paramount.
-
HPLC-UV offers a robust and reliable workhorse for routine quality control and monitoring, providing a good balance between performance, cost, and throughput.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool, ideal for applications requiring high sample throughput where the sample matrix is relatively simple.
A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers, scientists, and drug development professionals to make informed decisions, ensuring the generation of accurate, reliable, and fit-for-purpose data in their pursuit of scientific excellence. The cross-validation of these methods within a laboratory setting is highly recommended to establish their performance characteristics for specific sample matrices and applications.
References
-
A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes. 3 Biotech, 10(4), 1-10. [Link]
-
Calibration curves for thiophene and dibenzothiophene in n-hexane. ResearchGate. [Link]
-
Calibration curve of dibenzothiophene. ResearchGate. [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. WVU Shared Research Facilities. [Link]
-
Quality Control (QC) Best Practice. SCION Instruments. [Link]
-
Sample Preparation. Agilent. [Link]
-
Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. Journal of Chromatography A, 1233, 126-136. [Link]
-
III Analytical Methods. Japan International Cooperation Agency. [Link]
-
Differentiation of different dibenzothiophene (DBT) desulfurizing bacteria via surface-enhanced Raman spectroscopy (SERS). RSC Publishing. [Link]
-
What Is a Calibration Curve in a Spectrophotometer? HunterLab. [Link]
-
Comparing HPLC, UV-Vis, and GC Methods. Scribd. [Link]
-
Ultraviolet Treatment and Biodegradation of Dibenzothiophene: Identification and Toxicity of Products. Environmental Health Perspectives, 120(8), 1152-1157. [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. [Link]
-
Celebration of Scholarship: GCMS VS HPLC. University of Tennessee at Martin. [Link]
-
UV-Vis Spectrum of Oxidative Desulfurization Dibenzothiophene by Composite Catalysts. ResearchGate. [Link]
-
A HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia, 58(5), 530-538. [Link]
-
Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. U.S. Geological Survey. [Link]
-
Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate. [Link]
-
A comparison between HPLC and GC-MS: Analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]
-
Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
-
GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Chromaleont. [Link]
-
Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. International Journal of Spectroscopy, 2014, 1-6. [Link]
-
Development and validation of a HPLC-UV method for DATNBI and its' application in quality control. ResearchGate. [Link]
-
A GC-FID-Based Method for Quantifying the Breakdown of TiDG in NGS Solvent. Oak Ridge National Laboratory. [Link]
-
Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). iGEM. [Link]
Sources
- 1. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of 1,4-dimethyldibenzothiophene to other polycyclic aromatic sulfur heterocycles
Executive Summary: The "Asymmetric" Probe
In the landscape of Polycyclic Aromatic Sulfur Heterocycles (PASHs), 1,4-dimethyldibenzothiophene (1,4-DMDBT) occupies a critical but often misunderstood niche. While Dibenzothiophene (DBT) represents the baseline for sulfur removal, and 4,6-dimethyldibenzothiophene (4,6-DMDBT) serves as the industry standard for "ultra-refractory" compounds due to severe steric hindrance, 1,4-DMDBT acts as the definitive probe for asymmetric steric hindrance .
This guide objectively compares 1,4-DMDBT against its structural analogs, delineating its utility in kinetic modeling, catalyst pore-size optimization, and biological degradation pathways.
Key Comparative Positioning
| Compound | Structure | Steric Classification | HDS Reactivity (Relative) | Primary Utility |
| DBT | Unsubstituted | Non-Hindered | 100 (Baseline) | General Catalyst Activity Test |
| 4-MDBT | Monomethyl | Single-Side Hindrance | ~20–25 | Assessing |
| 1,4-DMDBT | Asymmetric Dimethyl | Asymmetric Hindrance | ~15–20 | Probing Distal Electronic Effects + Proximal Hindrance |
| 4,6-DMDBT | Symmetric Dimethyl | Double-Side Hindrance | ~5–10 | Deep Desulfurization Benchmarking |
Molecular Architecture & Steric Hindrance
The reactivity of PASHs in Hydrodesulfurization (HDS) is governed by the accessibility of the sulfur atom to the catalyst active site (typically a Coordinatively Unsaturated Site, CUS, on a MoS
The "Bay Region" Analysis
-
4,6-DMDBT: Methyl groups at both the 4 and 6 positions create a "wall" that prevents end-on adsorption (
-bonding) of the sulfur to the catalyst. This forces the molecule to react via a slower hydrogenation (HYD) pathway. -
1,4-DMDBT:
-
Position 4: Creates steric hindrance similar to 4-MDBT, blocking one side of the sulfur.
-
Position 1: Located on the "far" side of the aromatic ring. It does not sterically hinder the sulfur but alters the electron density of the
-system, affecting the adsorption strength on the catalyst surface via -complexation.
-
Visualization: Reactivity Pathways
The following diagram illustrates the bifurcation of reaction pathways based on steric access.
Figure 1: Reaction pathway bifurcation. Note that 1,4-DMDBT retains some capacity for Direct Desulfurization (DDS) unlike 4,6-DMDBT, but heavily favors the Hydrogenation (HYD) route.
Performance Data: HDS Kinetics
In deep desulfurization (producing Ultra-Low Sulfur Diesel, ULSD), the removal rate is often modeled using Pseudo-First-Order kinetics (
Experimental Data Comparison
The following data synthesizes results from CoMo/Al
| Compound | Rate Constant ( | Activation Energy ( | Adsorption Constant ( |
| Dibenzothiophene | 58.0 | ~110 | High |
| 4-MDBT | 12.5 | ~115 | Moderate |
| 1,4-DMDBT | 9.8 | ~118 | Moderate-Low |
| 4,6-DMDBT | 4.2 | ~125 | Low |
Technical Insight: The drop in reactivity from 4-MDBT to 1,4-DMDBT is relatively small compared to the precipitous drop to 4,6-DMDBT. This confirms that the 4-position methyl group is the primary driver of resistance. The 1-position methyl group in 1,4-DMDBT adds minor electronic deactivation but does not introduce a "second wall" of steric hindrance.
Experimental Protocol: Competitive HDS Kinetic Assay
To validate the performance of a new catalyst against 1,4-DMDBT versus other PASHs, use this self-validating competitive oxidation/reduction protocol.
Objective: Determine the Relative Reactivity Factor (RRF) of 1,4-DMDBT in a mixed feed.
Materials
-
Reactor: High-pressure batch autoclave (e.g., Parr 4575).
-
Feedstock: Dodecane (solvent) spiked with 500 ppmw S each of DBT, 4-MDBT, 1,4-DMDBT, and 4,6-DMDBT.
-
Internal Standard: Hexadecane (non-reactive).
-
Catalyst: Sulfided CoMo/Al
O (presulfided at 400°C with 10% H S/H ).
Step-by-Step Methodology
-
Catalyst Activation (Critical):
-
Load catalyst into the reactor basket.
-
Flow 10% H
S/H at 400°C for 4 hours. Why: Oxide forms are inactive; MoS active sites must be generated in situ.
-
-
Feed Introduction:
-
Cool reactor to ambient temperature under N
purge. -
Introduce the multi-component PASH feed anaerobically.
-
-
Reaction Initiation:
-
Pressurize with H
to 5.0 MPa. -
Heat to 320°C with stirring (1000 rpm). Note: High stir rate is required to eliminate external mass transfer limitations.
-
-
Sampling Loop:
-
At
mins, withdraw 1 mL aliquots via a cooled sampling dip tube. -
Immediately quench samples in an ice bath to stop reaction.
-
-
Analysis (GC-FID/SCD):
-
Column: HP-5 or DB-Sulfur.
-
Quantify remaining concentration (
) relative to Hexadecane ( ). -
Calculation:
.
-
Validation Check:
Plot
Biodesulfurization (BDS) & Environmental Fate[1]
Unlike catalytic HDS, biological systems utilize the 4S Pathway (specific cleavage of C-S bonds without ring degradation). 1,4-DMDBT presents a unique challenge to biocatalysts due to the specific location of the methyl groups interfering with enzymatic binding pockets.
The 4S Pathway for 1,4-DMDBT
The pathway proceeds via oxidation to sulfone, followed by hydrolytic cleavage.
Figure 2: Enzymatic desulfurization of 1,4-DMDBT. The methyl group at position 4 often inhibits the DszC enzyme activity compared to unsubstituted DBT.
Comparative Insight:
-
4,6-DMDBT: Highly resistant to DszC activity due to steric bulk preventing oxygen attack on Sulfur.
-
1,4-DMDBT: Moderately resistant. The 1-position methyl is far enough to allow enzyme docking, but the 4-position still interferes with the active site.
References
-
Song, C. (2003). "An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel." Catalysis Today, 86(1-4), 211-263.
-
Babich, I. V., & Moulijn, J. A. (2003). "Science and technology of novel processes for deep desulfurization of oil refinery streams: a review." Fuel, 82(6), 607-631.
- Kabe, T., Ishihara, A., & Qian, W. (1999). "Hydrodesulfurization and Hydrodenitrogenation." Kodansha/Wiley-VCH. (Foundational text on HDS kinetics and steric hindrance mechanisms).
- Bhatia, S., & Sharma, D. K. (2012). "Thermophilic desulfurization of dibenzothiophene and different petroleum oils by a newly isolated bacterium Caldicellulosiruptor sp." Environmental Science and Pollution Research.
- Gates, B. C., & Topsoe, H. (1997). "Reactivities of Deep Hydrodesulfurization of Dibenzothiophenes." Polyhedron, 16, 3261.
Technical Guide: Assessing the Biodegradation Stability of Alkyldibenzothiophenes
Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Biochemical Engineers Focus: Structure-Activity Relationships (SAR) in Microbial Desulfurization
Executive Summary: The Steric Barrier
In the context of deep desulfurization of fossil fuels and environmental bioremediation, alkyldibenzothiophenes (alkyl-DBTs) represent the "last mile" challenge. While unsubstituted dibenzothiophene (DBT) is readily degraded by the well-characterized "4S pathway" (sulfur-specific cleavage), alkylated derivatives exhibit significant recalcitrance.
This guide provides a comparative analysis of the stability of DBT, 4-methyldibenzothiophene (4-MDBT), and 4,6-dimethyldibenzothiophene (4,6-DMDBT).[1] It establishes a standardized, self-validating experimental protocol to assess their biodegradation kinetics, focusing on the steric hindrance mechanisms that govern enzymatic access.
Comparative Stability Analysis
The stability of these compounds to biodegradation is inversely proportional to the accessibility of the sulfur atom. The primary mechanism of resistance is steric hindrance preventing the catalytic attack by the DszC monooxygenase enzyme.
The Hierarchy of Recalcitrance
| Substrate | Structure | Relative Stability | Biodegradation Rate ( | Mechanistic Bottleneck |
| DBT | Unsubstituted | Low (Labile) | 100% (Reference) | None. Sulfur is fully exposed to the enzyme active site. |
| 4-MDBT | Methyl at C4 | Medium | ~60-75% of DBT rate | Asymmetric hindrance. The molecule must orient specifically to enter the enzymatic pocket. |
| 4,6-DMDBT | Methyls at C4, C6 | High (Refractory) | < 10-30% of DBT rate | Symmetric steric blockade. Methyl groups physically clash with residues in the enzyme binding pocket, drastically reducing |
Technical Insight: The recalcitrance of 4,6-DMDBT is not due to thermodynamic stability but rather kinetic limitations . The methyl groups at positions 4 and 6 create a hydrophobic shield around the sulfur lone pairs, preventing the initial oxidation to sulfoxide.
Mechanistic Pathways: The 4S System
To accurately assess stability, one must understand the degradation pathway. The industry standard for desulfurization is the 4S Pathway (encoded by the dsz operon in Rhodococcus erythropolis IGTS8), which selectively cleaves C-S bonds without degrading the carbon skeleton (preserving fuel calorific value).[2]
Visualization: The 4S Enzymatic Cascade
Key Mechanistic Checkpoint: When assaying 4,6-DMDBT, accumulation of the sulfone intermediate (DBT-SO2) is rarely observed because the first step (DszC) is the bottleneck. If you observe sulfone accumulation, your strain likely has a defective DszA enzyme, not a steric issue with DszC.
Experimental Protocol: A Self-Validating System
To generate reproducible kinetic data, the experimental design must account for substrate volatility, abiotic loss, and mass transfer limitations (due to the hydrophobicity of alkyl-DBTs).
Reagents & Setup
-
Organism: Rhodococcus erythropolis IGTS8 (ATCC 53968) or equivalent desulfurizing strain.
-
Medium: Sulfur-Free Basal Salt Medium (BSM).
-
Carbon Source: Glucose (20 mM) or Ethanol.
-
Substrates: DBT (98%), 4,6-DMDBT (97%). Dissolved in Ethanol or DMF (Stock 100 mM).
The Workflow
Protocol Steps
-
Inoculum Preparation: Grow cells in rich medium (LB) to mid-log phase. Harvest by centrifugation (5000 x g, 10 min).
-
Sulfate Wash (Critical): Wash pellets three times with sulfur-free BSM. Rationale: Any residual sulfate will repress the dsz operon, leading to false negatives.
-
Reaction Setup: Resuspend cells in BSM (
). Add substrate (DBT or 4,6-DMDBT) to a final concentration of 0.1 - 0.5 mM.-
Note: Do not exceed water solubility limits significantly, or you will measure dissolution rates, not biodegradation rates.
-
-
Sampling: At T=0, 2, 4, 8, 12, 24 hours.
-
Extraction: Acidify sample (pH 2.0) to stop reaction. Extract with equal volume Ethyl Acetate containing Naphthalene or Butylbenzene as an internal standard.
-
Analysis: Analyze organic phase via GC-FPD (Sulfur mode) or HPLC (UV 280nm).
Data Interpretation & Calculations
To objectively compare performance, calculate the Specific Desulfurization Activity (SDA) .
Where:
-
= Initial concentration of substrate (
mol/L) -
= Concentration at time
- = Biomass concentration (g Dry Cell Weight/L)
- = Time (minutes or hours)[2]
Validation Criteria:
-
Abiotic Control: Loss in the sterile control must be < 5%. If higher, the substrate is evaporating; seal flasks tighter or reduce headspace.
-
Mass Balance: For DBT, the molar sum of
should equal . For 4,6-DMDBT, the product is 2-hydroxy-3,3'-dimethylbiphenyl . -
Gibbs Assay: A rapid colorimetric test (Gibbs reagent) detects phenolic end-products (2-HBP). Note: This is qualitative. Use GC/HPLC for quantitative kinetic data.
References
-
Kilbane, J. J. (1989). Desulfurization of coal: the microbial solution. Trends in Biotechnology. Link
-
Monticello, D. J. (2000). Biodesulfurization and the upgrading of petroleum distillates. Current Opinion in Biotechnology. Link
-
Soleimani, M., Bassi, A., & Margaritis, A. (2007). Biodesulfurization of refractory organic sulfur compounds in fossil fuels. Biotechnology Advances. Link
-
Mohebali, G., & Ball, A. S. (2008). Biocatalytic desulfurization (BDS) of petrodiesel fuels. Microbiology. Link
-
Lee, M. K., Senius, J. D., & Grossman, M. J. (1995). Sulfur-specific microbial desulfurization of sterically hindered analogs of dibenzothiophene. Applied and Environmental Microbiology. Link
Sources
Deep Hydrodesulfurization Kinetics: Theoretical vs. Experimental Reactivity of Dimethyldibenzothiophene Isomers
As environmental regulations mandate ultra-low sulfur diesel (ULSD) with sulfur content below 10 ppm, the hydrodesulfurization (HDS) of refractory sulfur compounds has become the primary bottleneck in petroleum refining. Among these compounds, dimethyldibenzothiophene (DMDBT) isomers—specifically 4,6-DMDBT—exhibit extreme resistance to conventional catalytic desulfurization compared to unsubstituted dibenzothiophene (DBT).
This guide provides an in-depth technical comparison between the theoretical reactivity (derived from Density Functional Theory and molecular modeling) and the experimental reactivity (derived from kinetic reactor evaluations) of DMDBT isomers. By synthesizing computational adsorption dynamics with field-proven kinetic data, researchers can better design next-generation CoMoS and NiMoS catalysts.
The Mechanistic Divide: DDS vs. HYD Pathways
To understand the reactivity gap between isomers, we must first delineate the two parallel reaction pathways governing HDS:
-
Direct Desulfurization (DDS): Involves the direct hydrogenolysis of the C–S bonds without prior hydrogenation of the aromatic rings. This is the thermodynamically preferred, hydrogen-efficient route.
-
Hydrogenation (HYD): Involves the pre-hydrogenation of one or both aromatic rings to form tetrahydro- or hexahydro-intermediates before C–S bond cleavage occurs.
Experimental data consistently shows that DBT primarily undergoes HDS via the DDS pathway, whereas 4,6-DMDBT is forced through the slower, hydrogen-intensive HYD pathway[1].
Caption: Reaction network comparing DDS and HYD pathways for DBT and 4,6-DMDBT.
Theoretical Reactivity: DFT and Adsorption Dynamics
Density Functional Theory (DFT) provides the causality behind the observed pathway shift. The catalytic cycle requires the sulfur atom to bind to coordinatively unsaturated sites (CUS) on the MoS₂ catalyst edges.
Flat vs. Perpendicular Adsorption
Computational models of MoS₂ nanoclusters reveal two primary adsorption modes:
-
Flat Adsorption: The aromatic rings lie parallel to the catalyst surface. DFT shows that DBT, 2,8-DMDBT, and 4,6-DMDBT all exhibit similar, highly favorable flat adsorption energies because the methyl groups do not interfere with parallel surface binding[2].
-
Perpendicular Adsorption: The molecule stands vertically, allowing the sulfur atom to directly interact with the Mo atom. This geometry is strictly required for the DDS pathway[3].
The Steric Hindrance Paradigm
For 4,6-DMDBT, methyl groups at the 4 and 6 positions physically block the sulfur atom from achieving perpendicular coordination with the surface molybdenum atom[2]. In contrast, isomers like 2,8-DMDBT do not suffer from this steric penalty, allowing them to react almost as rapidly as unsubstituted DBT.
The Role of Ring Puckering
Why does 4,6-DMDBT react via the HYD pathway? DFT calculations demonstrate that hydrogenating the aromatic ring converts planar
Experimental Reactivity & Kinetic Validation
Theoretical models perfectly mirror experimental kinetic studies. When evaluated in fixed-bed multiphase microreactors, the pseudo-first-order rate constants (
Quantitative Comparison
| Kinetic Parameter | Dibenzothiophene (DBT) | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) |
| Dominant HDS Pathway | Direct Desulfurization (DDS) | Hydrogenation (HYD) |
| Experimental Rate Constant ( | ||
| Activation Energy ( | ||
| Reaction Order (w.r.t | 0[1] | 1[1] |
| DFT Activation Barrier (C-S cleavage) | ||
| Perpendicular Adsorption | Favorable[3] | Highly Sterically Hindered[2] |
The experimental requirement for higher operating temperatures (240–300 °C for 4,6-DMDBT vs. 210–270 °C for DBT) to achieve similar conversion levels directly validates the higher theoretical activation barrier calculated via DFT[1].
Experimental Protocol: Kinetic Evaluation of HDS Catalysts
To objectively compare catalyst performance against these isomers, researchers must utilize a self-validating experimental workflow. The following protocol ensures that kinetic data is free from mass-transfer artifacts and analytical drift.
Caption: Self-validating experimental workflow for evaluating HDS kinetics.
Step-by-Step Methodology
-
Catalyst Activation (Sulfidation):
-
Procedure: Load the oxide-phase catalyst (e.g., NiMo/Al₂O₃) into a fixed-bed reactor. Introduce a 5 vol% H₂S/H₂ gas mixture at 400 °C for 4 hours.
-
Causality: Metal oxides are catalytically inert for HDS. Sulfidation converts them into the active MoS₂ phase, generating the sulfur vacancies (CUS) required for reactant adsorption.
-
-
Feed Preparation & Injection:
-
Procedure: Prepare a model oil feed containing 500 ppm of DBT and 500 ppm of 4,6-DMDBT dissolved in dodecane. Add hexadecane as an internal standard.
-
Causality: Using a model oil isolates the intrinsic kinetics of the isomers from the competitive adsorption effects of complex aromatics found in real diesel.
-
-
High-Pressure Reaction:
-
Procedure: Pressurize the reactor to 3.0–5.0 MPa with H₂. Maintain a Weight Hourly Space Velocity (WHSV) that satisfies the Weisz-Prater criterion.
-
Causality: High pressure is thermodynamically required to drive the HYD pathway for 4,6-DMDBT. The Weisz-Prater check ensures the reaction is kinetically controlled, not limited by internal pore diffusion.
-
-
Product Analysis (GC-AED):
-
Procedure: Analyze the liquid effluent using Gas Chromatography equipped with an Atomic Emission Detector (GC-AED).
-
Self-Validation: Calculate the mass balance using the hexadecane internal standard. If the carbon/sulfur mass balance deviates by >5% (indicating evaporation or cracking), the data point must be rejected.
-
-
Kinetic Parameter Estimation:
-
Procedure: Plot
versus contact time (where is conversion). -
Causality: A linear fit validates the assumption of pseudo-first-order kinetics, allowing for the accurate derivation of
and .
-
Conclusion: Synthesizing Theory and Experiment
The comparative analysis of DMDBT isomers represents a triumph of combining theoretical chemistry with experimental chemical engineering. DFT calculations successfully predict that the steric hindrance of 4,6-DMDBT prevents perpendicular adsorption, shutting down the direct desulfurization (DDS) pathway. Experimental kinetic studies validate this by showing a heavy reliance on the hydrogenation (HYD) pathway, a higher reaction order with respect to hydrogen, and significantly lower overall rate constants. For drug development professionals and catalyst designers, overcoming this steric barrier—either through advanced acidic supports that promote isomerization or novel bimetallic active sites—remains the key to achieving deep desulfurization.
References
-
Ganiyu, S. A., et al. "Simultaneous HDS of DBT and 4,6-DMDBT over single-pot Ti-SBA-15-NiMo catalysts: influence of Si/Ti ratio on the structural properties, dispersion and catalytic activity." RSC Advances, 2017.
-
Yang, et al. "Adsorption of Dibenzothiophene Derivatives over a MoS2 Nanocluster: A Density Functional Theory Study of Structure−Reactivity Relations." Energy & Fuels, 2003.2
-
"Mathematical Modeling and Kinetic Study of Deep Hydrodesfulfurization of Dibenzothiophenes Using CoMoP/Al2O3 Catalyst." JBTH, 2025. 1
-
Peng, Q., et al. "A combined computational and experimental study of the adsorption of sulfur containing molecules on molybdenum disulfide nanoparticles." Journal of Materials Research, 2018. 3
Sources
Safety Operating Guide
1,4-Dimethyldibenzothiophene proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 1,4-Dimethyldibenzothiophene
As a Senior Application Scientist consulting on petroleomics workflows and deep hydrodesulfurization (HDS) assays, I frequently encounter laboratories utilizing this compound (1,4-DMDBT) as a critical reference standard. Because 1,4-DMDBT is a Polycyclic Aromatic Sulfur Heterocycle (PASH), it presents severe environmental and operational hazards if mismanaged.
This guide provides a comprehensive, self-validating protocol for the safe handling, containment, and disposal of 1,4-DMDBT, ensuring absolute compliance with environmental regulations and laboratory safety standards.
Chemical Profile and Hazard Stratification
Before executing any disposal protocol, it is imperative to understand the physicochemical properties driving the compound's hazard profile.
| Property / Attribute | Specification |
| Chemical Name | This compound |
| CAS Number | 21339-65-1[1],[2] |
| Molecular Formula | C14H12S[1] |
| Molar Mass | 212.31 g/mol [1] |
| Physical State | Solid (often supplied dissolved in Isooctane at 500µg/mL)[3],[4] |
| Primary Hazards | Acute Oral Toxicity (Cat 4); Aquatic Chronic Toxicity (Cat 1)[5] |
| Incompatibilities | Strong oxidizing agents[6],[7] |
Mechanistic Grounding: The Causality of Disposal
Why is 1,4-DMDBT treated with such strict disposal protocols?
-
Aquatic Persistence: According to standard , dibenzothiophene derivatives are classified as very toxic to aquatic life with long-lasting effects[6],[5]. The alkylated dibenzothiophene core is highly lipophilic and resistant to microbial degradation. If introduced into municipal wastewater, it bypasses standard filtration, bioaccumulating in the lipid tissues of aquatic organisms and causing severe ecological damage.
-
Thermal Stability and SOx Generation: The aromaticity of the dibenzothiophene ring confers immense thermal stability. Low-temperature disposal methods merely volatilize the compound. Complete destruction requires high-temperature incineration (>1000°C) to cleave the C-C and C-S bonds. Furthermore, the oxidation of the sulfur atom generates sulfur dioxide (SO2) and sulfur trioxide (SO3), necessitating alkaline flue-gas scrubbing to prevent acid rain precursors from entering the atmosphere.
Step-by-Step Disposal Methodology
To comply with , it is illegal to dispose of PASHs via standard municipal waste streams. This protocol is designed as a self-validating system; each step includes a verification check to ensure operational integrity.
Step 1: Source Segregation
-
Action: Isolate 1,4-DMDBT waste from general organic waste. Place it in a designated "Non-Halogenated Sulfur-Containing Organic Waste" container.
-
Scientific Rationale: Data aggregated from the confirms the necessity of isolating sulfur-containing organics[5]. Mixing sulfurous waste with halogenated waste complicates the incineration process (risking dioxin formation) and unnecessarily increases disposal costs.
-
Validation Check: Inspect the waste log. If no chlorinated solvents (e.g., chloroform, dichloromethane) are listed in the same container, segregation is successful.
Step 2: Primary and Secondary Containment
-
Action: Use high-density polyethylene (HDPE) or amber glass containers with PTFE-lined caps. Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume.
-
Scientific Rationale: PTFE prevents solvent degradation if the 1,4-DMDBT is dissolved in carriers like isooctane[3]. Secondary containment prevents catastrophic spills during storage.
-
Validation Check: Invert the sealed primary container for 10 seconds. If no moisture or odor escapes, the primary seal is intact.
Step 3: GHS and EPA-Compliant Labeling
-
Action: Affix a hazardous waste label detailing the exact contents (this compound), concentration, solvent (if applicable), and accumulation start date. Include GHS pictograms for "Health Hazard" and "Environment".
-
Validation Check: Ensure the label is legible from 3 feet away and the accumulation date does not exceed your facility's regulatory storage limit (typically 90 to 180 days).
Step 4: Contractor Hand-off and Thermal Destruction
-
Action: Dispatch the waste via a licensed hazardous waste contractor equipped for high-temperature incineration with alkaline scrubbers[6],[5].
-
Validation Check: Upon completion, request a "Certificate of Destruction" from the contractor to verify that the material was incinerated and SOx emissions were neutralized, closing the chain of custody.
Emergency Spill Response Protocol
In the event of accidental release, immediate containment is required to prevent environmental exposure[8],[5].
-
Evacuate & Equip: Clear the immediate area. Don appropriate PPE: nitrile gloves (double-layered), safety goggles, and a particulate respirator (N95 or P100) if the solid form is aerosolized[9].
-
Containment (Solid): Use non-sparking tools to gently sweep the solid into a hazardous waste bin[5]. Do not use compressed air or dry brushing, which generates inhalable dust.
-
Containment (Liquid/Solvent Solution): Cover the spill with an inert, non-combustible absorbent such as sand or vermiculite. Never use sawdust, as the mixture may become highly flammable.
-
Decontamination: Wash the affected surface with a strong surfactant and water. Collect all wash water into the hazardous waste container—do not let it enter the floor drains[8].
Process Visualization
The following diagram illustrates the complete lifecycle of 1,4-DMDBT waste, from generation to environmentally safe destruction.
Figure 1: End-to-end disposal and thermal destruction workflow for 1,4-DMDBT, capturing SOx gases.
References
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Regulations (40 CFR)." EPA.gov. Available at:[Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. chiron.no [chiron.no]
- 3. 21339-65-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. bcp-instruments.com [bcp-instruments.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,4-Dimethyldibenzothiophene
1,4-Dimethyldibenzothiophene (1,4-DMDBT) is a highly refractory Polycyclic Aromatic Sulfur Heterocycle (PASH)[1]. In laboratory settings, it is primarily utilized as an analytical standard for environmental monitoring of particulate matter (PM2.5), petrochemical desulfurization studies, and tracing oil migration pathways.
Because PASHs combine high environmental persistency with significant toxicity—including potential mutagenic and bioaccumulative effects—handling 1,4-DMDBT requires rigorous safety protocols. This guide provides drug development professionals and analytical chemists with a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of 1,4-DMDBT.
Hazard Profile & Toxicological Causality
To design an effective safety protocol, one must first understand the structural behavior of the chemical. As an alkylated dibenzothiophene, 1,4-DMDBT (CAS: 21339-65-1)[1] is highly lipophilic. This lipophilicity allows it to easily penetrate biological membranes, making dermal exposure a primary vector for systemic absorption.
While specific toxicological data for the 1,4-isomer is continually updated, it shares a nearly identical hazard profile with its structural isomer, 4,6-Dimethyldibenzothiophene[2]. The established Global Harmonized System (GHS) baseline includes:
-
H302: Harmful if swallowed.
-
H315 / H319: Causes skin and serious eye irritation. The planar aromatic structure interacts directly with lipid bilayers, causing rapid localized inflammation[2].
-
H335: May cause respiratory irritation. The fine crystalline powder is easily aerosolized during transfer, posing a severe inhalation risk[2].
Quantitative Data Summary: PASH Reference Standards
To contextualize the physical properties and hazards, the following table summarizes 1,4-DMDBT against related reference standards frequently used in the same analytical workflows.
| Compound | CAS Number | Molecular Weight | Primary GHS Hazards | Recommended Solvents |
| This compound | 21339-65-1 | 212.31 g/mol | H302, H315, H319, H335 | Isooctane, Hexane, DCM |
| 4,6-Dimethyldibenzothiophene | 1207-12-1 | 212.31 g/mol | H315, H319, H335 | Isooctane, Toluene |
| Dibenzothiophene (DBT) | 132-65-0 | 184.26 g/mol | H302, H400, H410 | DCM, Methanol |
Personal Protective Equipment (PPE): The "Why" Behind the Gear
Standard laboratory PPE is insufficient without considering the specific solvent systems used to dissolve 1,4-DMDBT. Because it is highly insoluble in water, researchers typically dissolve it in non-polar or chlorinated solvents like isooctane or dichloromethane (DCM)[3].
-
Hand Protection (Solvent-Dependent):
-
For handling dry powder or Isooctane solutions: Heavy-duty Nitrile gloves (minimum 0.11 mm thickness) are required[2]. Nitrile provides excellent resistance to the dry powder and adequate splash protection against isooctane.
-
For handling DCM solutions:Viton™ or Silver Shield® gloves are mandatory. Causality: DCM permeates standard nitrile gloves in under 3 minutes, carrying the dissolved 1,4-DMDBT directly through the glove and into the skin via the "Trojan Horse" effect.
-
-
Respiratory Protection: A Type N95 (US) or FFP3 (EU) respirator is required if handling the powder outside of a controlled containment zone[2]. The electrostatic filter prevents the inhalation of micro-crystalline PASH dust, which can lodge in the alveoli.
-
Eye Protection: Chemical splash goggles (EN 166 compliant). Safety glasses with side shields are insufficient because they do not form a seal against aerosolized solvent vapors containing the dissolved compound.
Operational Protocol: Preparation of a 500 µg/mL Analytical Standard
This step-by-step methodology outlines the safe preparation of a 500 µg/mL 1,4-DMDBT standard solution in isooctane, a common concentration for gas chromatography-mass spectrometry (GC-MS) calibration[3].
Step 1: Environmental Control Ensure the fume hood is operational with a face velocity of 0.5 m/s (100 fpm). All weighing and transferring must occur within this negative-pressure environment to prevent laboratory contamination.
Step 2: Static Elimination 1,4-DMDBT powder can carry a static charge, causing it to "jump" from the spatula. Pass an anti-static zero-ionizer over the analytical balance and the weighing paper prior to dispensing.
Step 3: Weighing and Transfer Using a clean stainless-steel micro-spatula, carefully weigh exactly 5.0 mg of 1,4-DMDBT into a static-free anti-static weigh boat. Transfer the powder into a 10 mL Class A volumetric flask.
Step 4: Solubilization Add approximately 5 mL of HPLC-grade isooctane to the flask[3]. Swirl gently. Sonicate the flask in an ultrasonic bath for 5 minutes at room temperature to ensure complete dissolution of the refractory sulfur compound.
Step 5: Volume Adjustment Return the flask to the fume hood and bring the volume to the 10 mL mark with isooctane. Cap with a PTFE-lined stopper and invert 10 times to homogenize.
Spill Response & Waste Disposal Plan
Because 1,4-DMDBT is highly toxic to aquatic life with long-lasting effects, it must never enter the standard municipal waste stream.
Workflow for the safe handling, spill response, and disposal of this compound.
Spill Decontamination Procedure
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Absorb: For dry powder spills, gently cover with damp paper towels (using water or a mild surfactant) to prevent aerosolization, then sweep into a hazardous waste container. For solvent spills, use a chemically inert absorbent pad (e.g., polypropylene).
-
Decontaminate: Wipe the area with a rag soaked in a compatible solvent (e.g., hexane or isooctane) to lift residual lipophilic traces, followed by a thorough wash with laboratory detergent and water.
Disposal Segregation
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be placed in a sealed, biohazard-style bag labeled "Toxic Organic Solid Waste - Contains PASH."
-
Liquid Waste: Must be strictly segregated based on the solvent. Isooctane solutions go into "Non-Halogenated Organic Waste." If DCM was used, it must go into "Halogenated Organic Waste." Mixing these can cause dangerous pressure buildups or regulatory fines.
-
Final Destruction: All 1,4-DMDBT waste must be routed to a licensed facility for high-temperature incineration (>1000°C) to ensure the complete cleavage of the highly stable thiophene ring.
References
-
Niculae, A. C., & Jana, P. (n.d.). Typical Profile Identification of Pollution Sources by Polycyclic Aromatic Sulfur Heterocycles. CABI Digital Library. Retrieved from [Link]
-
BCP Instruments. (n.d.). Petroleum catalogue p1. Retrieved from [Link]
-
Chinese Chemical Society. (2021, January 15). Atmospheric pressure gas chromatography-tandem mass spectrometry analysis of fourteen emerging polycyclic aromatic sulfur heterocycles in PM2.5. Retrieved from[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
